Benzyl 3-hydroxypropionate
Description
Properties
IUPAC Name |
benzyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDBYYUPACJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065773 | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-10-9 | |
| Record name | Phenylmethyl 3-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 3-hydroxypropionate chemical properties and spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzyl 3-hydroxypropionate is a carboxylic acid ester with potential applications as an intermediate in the synthesis of various organic compounds, including metabolites of pharmaceuticals like Cyclophosphamide. This technical guide provides a concise overview of its chemical properties and expected spectral data. Due to the limited availability of experimental data in public domains, this guide combines reported properties with predicted spectral characteristics to serve as a valuable resource for researchers.
Chemical Properties
This compound is a clear, colorless to pale yellow oil. It is slightly soluble in chloroform and ethyl acetate. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.
A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Number | 14464-10-9 | |
| Appearance | Clear Colourless to Pale Yellow Oil | |
| Boiling Point | 315.5 °C (Predicted) | |
| Density | 1.153 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | |
| Storage | Sealed in dry, 2-8°C |
Spectral Data
Experimental spectral data for this compound is not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on the chemical structure of the molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the 3-hydroxypropionate moiety.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.30 | t | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |
| ~2.65 | t | 2H | Methylene protons adjacent to carbonyl (-CH₂-COO) |
| ~2.50 | br s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | Carbonyl carbon (-COO-) |
| ~136 | Quaternary aromatic carbon (C-CH₂) |
| ~128.5 | Aromatic methine carbons (ortho- and meta- C-H) |
| ~128.0 | Aromatic methine carbon (para- C-H) |
| ~66 | Benzylic carbon (-CH₂-Ph) |
| ~59 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |
| ~38 | Methylene carbon adjacent to carbonyl (-CH₂-COO) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1735 (strong) | C=O stretch (ester carbonyl) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
In a mass spectrum, this compound (m/z = 180.20) would likely exhibit a molecular ion peak. Common fragmentation patterns would involve the loss of the benzyl group (C₇H₇, m/z = 91) or the benzyloxy group (C₇H₇O, m/z = 107), as well as fragmentation of the 3-hydroxypropionate chain.
Experimental Protocols
A common method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol in the presence of an acid catalyst.
Reaction:
3-hydroxypropionic acid + benzyl alcohol --(H⁺ catalyst, Heat)--> this compound + H₂O
Materials:
-
3-hydroxypropionic acid
-
Benzyl alcohol (in excess, can also act as a solvent)
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene, if not using excess benzyl alcohol)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent like toluene), add 3-hydroxypropionic acid and an excess of benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway involving a metabolite of this compound.
Synthesis of Benzyl 3-hydroxypropionate from 3-hydroxypropionic acid
An In-depth Examination of the Esterification of 3-Hydroxypropionic Acid
This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-hydroxypropionate from 3-hydroxypropionic acid and benzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details a representative experimental protocol, quantitative data, and the underlying chemical principles.
Introduction
This compound is a valuable chemical intermediate. The synthesis involves the esterification of 3-hydroxypropionic acid with benzyl alcohol. This reaction, typically a Fischer esterification, is an acid-catalyzed process that results in the formation of the corresponding ester and water. While 3-hydroxypropionic acid is an important platform chemical often produced through biotechnological routes from renewable resources, its conversion to specialty esters like this compound is of significant interest for various applications.[1][2][3][4]
Reaction Pathway: Fischer Esterification
The synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol is achieved through a Fischer esterification reaction. This acid-catalyzed reaction is a reversible process. To drive the equilibrium towards the formation of the ester product, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction.[5][6]
The general chemical equation is as follows:
3-Hydroxypropionic Acid + Benzyl Alcohol ⇌ this compound + Water
An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[5]
Caption: Acid-catalyzed esterification of 3-hydroxypropionic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on standard Fischer esterification principles.[5][7]
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 3-hydroxypropionic acid, a molar excess of benzyl alcohol (e.g., 1.5 to 2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the stirred reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound based on general esterification procedures. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference/Rationale |
| Molar Ratio (3-HP : Benzyl Alcohol) | 1 : 1.5 | Using an excess of the alcohol can help drive the reaction equilibrium forward.[5] |
| Catalyst | Concentrated H₂SO₄ | A common and effective catalyst for Fischer esterification.[5][7] |
| Catalyst Loading | 1-2 mol% | A typical catalytic amount to promote the reaction without excessive side reactions.[7] |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap. |
| Reaction Temperature | Reflux (approx. 110-120 °C) | The boiling point of the toluene/reactant mixture. |
| Reaction Time | 4-8 hours | Dependent on the reaction scale and efficiency of water removal. |
| Expected Yield | 75-90% | Typical yields for Fischer esterifications under conditions where water is removed. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 3-hydroxypropionic acid is a straightforward application of the Fischer esterification. By employing an acid catalyst and removing the water byproduct, high yields of the desired ester can be achieved. The protocol and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
References
- 1. Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to Benzyl 3-hydroxypropionate (CAS: 14464-10-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 3-hydroxypropionate, a compound of interest in synthetic chemistry and potentially relevant to the study of drug metabolism. This document details its physicochemical properties, outlines a representative synthetic protocol, presents its spectroscopic data, and clarifies its relationship to the metabolism of the chemotherapeutic agent cyclophosphamide.
Core Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 14464-10-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [3][1] |
| Molecular Weight | 180.20 g/mol | [3][1] |
| Appearance | Colorless to Pale Yellow Oil | [4] |
| Boiling Point | 315.5 °C at 760 mmHg | [3] |
| Density | 1.153 g/cm³ | [3] |
| Refractive Index | 1.531 | [3] |
| Flash Point | 136.5 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [4] |
| Precautionary Statements | P261, P280, P305+P351+P338 | [4] |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Figure 1. Fischer-Speier esterification of 3-hydroxypropionic acid.
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being azeotropically removed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Data and Analysis
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectroscopic data based on the analysis of similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Phenyl-H |
| ~5.15 | s | 2H | -CH₂-Ph |
| ~4.20 | t | 2H | -O-CH₂- |
| ~3.80 | t | 2H | HO-CH₂- |
| ~2.60 | s (broad) | 1H | -OH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~136 | Phenyl-C (quaternary) |
| ~128.5 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~127.8 | Phenyl-CH |
| ~66 | -CH₂-Ph |
| ~60 | -O-CH₂- |
| ~38 | HO-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (hydroxyl) |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage adjacent to the carbonyl and hydroxyl groups.
Role in the Context of Cyclophosphamide Metabolism
Initial suggestions that this compound is an intermediate in the production of cyclophosphamide metabolites appear to be a misinterpretation. A thorough review of the metabolic pathway of cyclophosphamide indicates that this specific benzyl ester is not a direct metabolite.
Cyclophosphamide is a prodrug that undergoes hepatic bioactivation. The key steps are:
-
Activation: Cytochrome P450 enzymes (primarily CYP2B6, CYP2C9, and CYP3A4) hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[3][1][2]
-
Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[3][1][2]
-
Generation of Active and Toxic Metabolites: Aldophosphamide undergoes spontaneous β-elimination to yield the therapeutically active DNA alkylating agent, phosphoramide mustard, and the toxic byproduct, acrolein.[3][1][2]
-
Detoxification of Acrolein: Acrolein is a highly reactive and toxic aldehyde. It is detoxified through conjugation with glutathione and subsequent metabolism. This pathway can lead to the formation of 3-hydroxypropionaldehyde, which can be further oxidized to 3-hydroxypropionic acid. This acid is then excreted, often as 3-hydroxypropyl mercapturic acid.[5]
Therefore, while 3-hydroxypropionic acid is a downstream metabolite of the toxic acrolein component of cyclophosphamide metabolism, This compound is a synthetic derivative and not a naturally occurring metabolite in this pathway. Its relevance to drug development professionals may lie in its use as a reference standard for analytical methods aimed at quantifying 3-hydroxypropionic acid as a biomarker of acrolein exposure following cyclophosphamide administration.
References
- 1. 3-Hydroxypropanal (Reuterin) the Overlooked Cyclophosphamide Metabolite [jscimedcentral.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]
- 5. The correlation between the level of 3-hydroxypropyl mercapturic acid, CYP2B6 polymorphisms, and hematuria occurrences after cyclophosphamide administration and its bioanalytical methods: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of Benzyl 3-hydroxypropionate
An In-depth Technical Guide on the Physicochemical Characteristics of Benzyl 3-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its synthesis, purification, and spectral analysis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Physicochemical Properties
This compound is a pale yellow oil.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 14464-10-9 | [2] |
| Appearance | Pale Yellow Oil | [1] |
| Density | 1.153 g/cm³ (Predicted) | [2] |
| Boiling Point | 315.5 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 136.5 °C (Predicted) | [2] |
| Refractive Index | 1.531 (Predicted) | [2] |
| Solubility | No data available | |
| Melting Point | No data available |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol using an acid catalyst, a process known as Fischer esterification.[3][4]
Materials:
-
3-hydroxypropionic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Add a sufficient amount of toluene to facilitate azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
The crude product can be purified by column chromatography on silica gel.[5]
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization by HPLC
The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).[6][7][8][9]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Spectroscopic Data
The following tables present the expected spectral data for this compound based on the analysis of related compounds and general spectroscopic principles.[10][11][12][13][14]
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.15 | s | 2H | -O-CH ₂-Ph |
| ~4.30 | t | 2H | HO-CH ₂- |
| ~2.65 | t | 2H | -CH ₂-COO- |
| ~2.50 | br s | 1H | -OH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O |
| ~136.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~66.5 | -O-C H₂-Ph |
| ~58.0 | HO-C H₂- |
| ~38.0 | -C H₂-COO- |
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Description |
| 3400 (broad) | O-H stretch |
| 3030 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1730 | C=O (ester) stretch |
| 1250 | C-O stretch |
| 700-800 | Aromatic C-H bend |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 180 | [M]⁺ |
| 108 | [C₇H₈O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ |
Biological Role
This compound is known to be an intermediate in the metabolism of the anticancer drug cyclophosphamide.[15] The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 enzymes.
Visualizations
Experimental Workflow
Cyclophosphamide Metabolism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 14464-10-9 [chemnet.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. rsc.org [rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. jpionline.org [jpionline.org]
- 9. japsonline.com [japsonline.com]
- 10. Butyl 3-hydroxypropanoate | C7H14O3 | CID 12778694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl propionate(122-63-4) 1H NMR [m.chemicalbook.com]
- 15. This compound | LGC Standards [lgcstandards.com]
Unveiling the Structural Signature of Benzyl 3-hydroxypropionate: A Comprehensive NMR Spectroscopic Guide
For Immediate Release
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl 3-hydroxypropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational resource for the characterization and verification of this compound.
Introduction
This compound is an organic compound of interest in various chemical and pharmaceutical applications. Accurate structural elucidation is paramount for its use in research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide presents a comprehensive overview of its ¹H and ¹³C NMR data, supplemented with detailed experimental protocols and a logical workflow for its synthesis and analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Ar-H |
| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |
| ~4.20 | Triplet | 2H | HO-CH₂ - |
| ~2.60 | Triplet | 2H | -CH₂ -COO- |
| ~2.50 | Singlet (broad) | 1H | -OH |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O |
| ~136 | Ar-C (quaternary) |
| ~128.5 | Ar-C H (ortho, meta) |
| ~128.0 | Ar-C H (para) |
| ~66.5 | -O-C H₂-Ph |
| ~59.0 | HO-C H₂- |
| ~38.0 | -C H₂-COO- |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of benzyl esters involves the esterification of the corresponding carboxylic acid.
Procedure: To a solution of 3-hydroxypropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), is added N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Benzyl alcohol (1 equivalent) is then added to the mixture. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with a mild acid, a mild base, and brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to a range of -2 to 12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A range of 0 to 220 ppm is typically used.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Temperature: Maintained at a constant temperature, usually 298 K.
Workflow and Data Analysis
The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates this workflow.
This workflow diagram illustrates the key stages, from the initial reactants to the final structural confirmation of this compound through NMR spectroscopy. The process begins with the synthesis of the compound via an esterification reaction, followed by purification. The pure product is then prepared for NMR analysis, where both ¹H and ¹³C NMR spectra are acquired. Finally, the spectral data is processed and interpreted to confirm the chemical structure.
FT-IR Analysis of Benzyl 3-hydroxypropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Benzyl 3-hydroxypropionate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical representation of the molecule's structure in relation to its FT-IR spectrum.
Introduction to FT-IR Spectroscopy and this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For drug development and research professionals, FT-IR serves as a critical tool for chemical identification, purity assessment, and quality control.
This compound is a bifunctional molecule containing a hydroxyl group, an ester linkage, and an aromatic benzyl group. These functional groups give rise to a unique and identifiable infrared spectrum, making FT-IR an ideal method for its characterization.
Predicted FT-IR Spectral Data for this compound
The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on the typical frequency ranges for the constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |
| ~3400 | O-H (Alcohol) | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium | Characteristic of the benzyl group. |
| 3000-2850 | C-H (Aliphatic) | Stretching | Medium | From the propionate backbone. |
| ~1735 | C=O (Ester) | Stretching | Strong, Sharp | A key indicator for the ester functional group. |
| ~1600, ~1500 | C=C (Aromatic) | Stretching | Medium to Weak | Characteristic of the benzene ring. |
| ~1450 | C-H (Aliphatic) | Bending | Medium | |
| 1300-1000 | C-O (Ester & Alcohol) | Stretching | Strong | A complex region with contributions from both C-O single bonds. |
| ~750, ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong | Indicative of monosubstitution on the benzene ring. |
Visualization of this compound Structure and Key Functional Groups
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.
GC-MS Fragmentation Pattern of Benzyl 3-hydroxypropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Benzyl 3-hydroxypropionate. Due to the limited availability of a public mass spectrum for this specific compound, this guide leverages data from its close structural analog, Benzyl propionate, and established principles of mass spectrometry to predict its fragmentation behavior under electron ionization (EI).
Core Fragmentation Analysis
This compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is anticipated to undergo characteristic fragmentation guided by the presence of the benzyl group, the ester functionality, and the hydroxyl group. Electron ionization is a high-energy process that leads to extensive fragmentation, providing valuable structural information.
The primary fragmentation pathways are expected to involve:
-
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. However, in this compound, a direct McLafferty rearrangement is unlikely due to the position of the hydroxyl group.
-
Benzylic C-O Bond Cleavage: A highly favorable pathway leading to the formation of the stable benzyl cation, which rearranges to the tropylium ion.
-
Loss of Neutral Molecules: Elimination of small, stable molecules such as water (H₂O) from the molecular ion, driven by the presence of the hydroxyl group.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound, with relative intensities adapted from the known mass spectrum of Benzyl propionate (a structural analog lacking the hydroxyl group) and adjusted to account for fragmentation pathways involving the hydroxyl group.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |
| 180 | Low | [C₁₀H₁₂O₃]⁺• | Molecular Ion |
| 162 | Moderate | [C₁₀H₁₀O₂]⁺• | Loss of H₂O |
| 108 | High | [C₇H₈O]⁺• | Benzyl alcohol radical cation |
| 107 | Moderate | [C₇H₇O]⁺ | Hydroxytropylium ion |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ | Tropylium ion |
| 79 | Moderate | [C₆H₇]⁺ | Loss of CH₂ from tropylium ion |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |
| 73 | Moderate | [C₃H₅O₂]⁺ | Acylium ion from cleavage of the benzyl group |
| 65 | Moderate | [C₅H₅]⁺ | Fragmentation of the tropylium ion |
| 51 | Low | [C₄H₃]⁺ | Further fragmentation |
Visualization of Fragmentation Pathways
The following diagram illustrates the principal fragmentation pathways predicted for this compound upon electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocols
The following is a typical experimental protocol for the GC-MS analysis of a compound like this compound. Parameters may require optimization for specific instrumentation.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and analysis.
-
Derivatization (Optional): For enhanced volatility and peak shape, the hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 91, 108, 162) can be employed for higher sensitivity.
-
3. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound (or its derivative) based on its retention time.
-
Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak to confirm the fragmentation pattern and compare it with the predicted data and library spectra (if available).
-
Quantification: If quantitative analysis is performed, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples from this curve.
The Unseen Precursor: Unearthing the Discovery and Synthesis of Benzyl 3-hydroxypropionate
For decades, Benzyl 3-hydroxypropionate has played a quiet yet crucial role in the advancement of medicinal chemistry, primarily as a key intermediate in the synthesis of metabolites of the widely used anticancer drug, cyclophosphamide. While its application is well-established, the story of its discovery and initial synthesis has remained largely obscured within the broader narrative of cyclophosphamide's development. This technical guide illuminates the historical context of this compound's emergence, detailing the likely first synthesis and subsequent methodologies for its preparation.
The discovery of this compound is intrinsically linked to the pioneering work on cyclophosphamide by German chemists Herbert Arnold, Friedrich Bourseaux, and Norbert Brock at Asta-Werke AG in the late 1950s. Their seminal research, which led to the development of one of the most effective and widely used chemotherapeutic agents, involved the synthesis and evaluation of a vast number of N-mustard phosphoramidate esters. While their landmark 1958 paper in Angewandte Chemie detailed the synthesis of cyclophosphamide itself, the specific preparation of many precursors and related compounds was often embedded within the broader research program and not always individually published.[1][2][3]
It is within this extensive body of synthetic exploration that this compound was likely first prepared. The compound serves as a valuable tool for creating derivatives and studying the metabolic pathways of cyclophosphamide, a necessity for understanding the drug's mechanism of action and toxicity.
Historical Synthesis: A Deduced Protocol
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be inferred from the common organic chemistry practices of the era and its known role as a precursor. The most probable initial synthesis would have involved the esterification of 3-hydroxypropionic acid with benzyl alcohol.
A plausible historical experimental protocol, based on general esterification methods of the mid-20th century, is outlined below.
Table 1: Inferred Historical Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | 3-Hydroxypropionic acid, Benzyl alcohol |
| Catalyst | Strong acid (e.g., Sulfuric acid, p-Toluenesulfonic acid) |
| Solvent | A non-polar solvent capable of azeotropic water removal (e.g., Toluene, Benzene) |
| Apparatus | Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle |
| Temperature | Reflux temperature of the solvent |
| Reaction Time | Several hours, monitored by water collection |
| Work-up | 1. Cooling of the reaction mixture. 2. Washing with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. 3. Washing with brine. 4. Drying of the organic layer over an anhydrous salt (e.g., sodium sulfate). 5. Removal of solvent under reduced pressure. |
| Purification | Distillation under reduced pressure |
This classical Fischer-Speier esterification approach would have been a standard and reliable method for the researchers at the time to produce the required benzyl ester for their cyclophosphamide-related investigations.
Modern Synthetic Approaches
Since its initial, likely unheralded, synthesis, more refined methods for the preparation of this compound have been developed. A notable modern example is the reaction of 3-hydroxypropionic acid with benzyl bromide in the presence of a base.
Table 2: Modern Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | 3-Hydroxypropionic acid, Benzyl bromide |
| Base | Potassium carbonate |
| Catalyst | Sodium iodide |
| Solvent | Dimethylsulfoxide (DMSO) |
| Temperature | 55 °C |
| Reaction Time | Monitored by Thin Layer Chromatography (TLC) |
| Work-up | 1. Quenching with water. 2. Extraction with an organic solvent (e.g., ethyl acetate). 3. Washing of the organic layer with brine. 4. Drying over an anhydrous salt. 5. Removal of solvent under reduced pressure. |
| Purification | Column chromatography on silica gel |
This method offers advantages in terms of milder reaction conditions and potentially higher yields compared to the historical acid-catalyzed esterification.
Experimental Protocols in Detail
Inferred Historical Protocol: Acid-Catalyzed Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene (to provide a concentration of ~0.5 M).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction ceases to progress, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Modern Protocol: Williamson Ether Synthesis Variant
-
In a round-bottom flask, dissolve 3-hydroxypropionic acid (1.0 eq) in dimethylsulfoxide (DMSO).
-
Add potassium carbonate (1.2 eq) and sodium iodide (1.0 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 55 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Workflow of Synthesis
The general logical workflow for the synthesis of this compound via esterification can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Conclusion
The history of this compound is a compelling example of how essential, yet sometimes uncelebrated, molecules are developed in the shadow of major drug discovery programs. While its formal "discovery" may not be marked by a dedicated publication, its synthesis was a necessary step in the comprehensive research that brought the life-saving drug cyclophosphamide to the forefront of cancer therapy. The evolution of its synthesis from classical esterification to more modern, milder methods reflects the broader progress in the field of organic chemistry. This guide provides researchers and drug development professionals with a concise, in-depth understanding of the origins and preparation of this important chemical intermediate.
References
A Technical Guide to the Role of Benzyl 3-Hydroxypropionate in the Synthesis of Cyclophosphamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Benzyl 3-hydroxypropionate as a key intermediate in the chemical synthesis of cyclophosphamide metabolites. Understanding the synthesis of these metabolites is crucial for pharmacological, toxicological, and clinical studies, allowing for the isolation of pure metabolic products to investigate their specific biological activities. This document outlines the metabolic fate of cyclophosphamide, proposes a detailed synthetic pathway for the inactive metabolite carboxyphosphamide using this compound, and provides representative experimental protocols.
Introduction: The Clinical Significance of Cyclophosphamide and its Metabolites
Cyclophosphamide (CP) is a cornerstone chemotherapeutic agent and immunosuppressant, widely utilized in the treatment of cancers such as lymphomas and breast cancer, as well as autoimmune disorders.[1][2] However, CP is a prodrug, meaning it is biologically inactive upon administration and requires metabolic activation, primarily in the liver, to exert its therapeutic effects.[1][3]
The metabolic process, mediated by cytochrome P450 (CYP) enzymes, transforms CP into a cascade of active and inactive metabolites.[2] The primary active, DNA-alkylating metabolite responsible for its cytotoxic effect is phosphoramide mustard.[1] Conversely, metabolites like carboxyphosphamide are inactive and represent detoxification pathways.[2][4] The generation of toxic byproducts, such as acrolein, is associated with adverse effects like urotoxicity.[2]
To accurately study the efficacy, resistance mechanisms, and toxicity profiles associated with CP, researchers require access to pure, isolated standards of these metabolites. While enzymatic synthesis can produce these compounds, chemical synthesis offers a reliable method for generating specific metabolites in required quantities. This compound serves as a critical starting material for the synthesis of the key inactive metabolite, carboxyphosphamide.[5]
The Metabolic Pathway of Cyclophosphamide
The biotransformation of cyclophosphamide is a complex process involving both activation and detoxification pathways, as illustrated below.
Activation Pathway
The process begins in the liver, where CYP enzymes, particularly CYP2B6, CYP2C9, and CYP3A4, hydroxylate cyclophosphamide at the C-4 position to form 4-hydroxycyclophosphamide (4-OH-CP).[2][6] This primary metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (APA).[1][6] Aldophosphamide is a crucial intermediate that can diffuse out of hepatic cells and into target cells.[2] Within the target cells, APA undergoes spontaneous β-elimination to yield two products:
-
Phosphoramide Mustard (PAM) : The principal therapeutically active metabolite that acts as a DNA cross-linking agent, inducing cell apoptosis.[1][2]
-
Acrolein : A toxic byproduct responsible for hemorrhagic cystitis, a significant side effect of CP therapy.[2]
Detoxification Pathway
A major route for the detoxification of cyclophosphamide involves the enzymatic oxidation of aldophosphamide. The enzyme aldehyde dehydrogenase (ALDH), with high activity in tissues like the liver and bone marrow stem cells, rapidly converts aldophosphamide into carboxyphosphamide (CARB) .[1][2][4] This metabolite is inactive and is excreted.[4] This detoxification mechanism is a key reason for cyclophosphamide's relative selectivity and lower toxicity in non-cancerous tissues with high ALDH levels.[1]
Synthesis of Carboxyphosphamide via this compound
To procure a pure standard of carboxyphosphamide for research, a multi-step chemical synthesis is required. This compound is an ideal precursor for building the side chain of this metabolite. The benzyl group serves as a protecting group for the eventual carboxylic acid, preventing it from interfering in earlier reaction steps.
The proposed synthetic pathway involves three key stages: phosphorylation and coupling, amination, and deprotection.
Properties of Key Compounds
The quantitative and physical properties of the starting intermediate and the final product are summarized below.
| Property | This compound | Carboxyphosphamide |
| CAS Number | 14464-10-9 | 22788-18-7 |
| Molecular Formula | C₁₀H₁₂O₃ | C₇H₁₅Cl₂N₂O₄P |
| Molar Mass | 180.20 g/mol | 293.08 g/mol |
| Appearance | Liquid (Predicted) | Solid (Predicted) |
| Boiling Point | 315.5 °C (Predicted) | Not Available |
| Density | 1.153 g/cm³ (Predicted) | Not Available |
Proposed Synthetic Workflow
The logical progression from the starting materials to carboxyphosphamide is outlined in the following workflow diagram.
Experimental Protocols
The following section details a representative methodology for the synthesis of carboxyphosphamide based on the proposed workflow. These protocols are derived from established procedures for the synthesis of cyclophosphamide and its analogues.[5][7]
Step 1: Synthesis of Benzyl 3-{[chloro(bis(2-chloroethyl)amino)phosphoryl]oxy}propanoate (Intermediate 1)
-
Reaction Setup : To an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add bis(2-chloroethyl)phosphoramidic dichloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reactants : Prepare a solution of this compound (1.0 eq) and triethylamine (Et₃N, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction flask over 30 minutes with vigorous stirring.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphoramidic dichloride is consumed.
-
Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Step 2: Synthesis of Benzyl 3-{[amino(bis(2-chloroethyl)amino)phosphoryl]oxy}propanoate (Intermediate 2)
-
Reaction Setup : Dissolve the purified Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in a pressure-resistant flask under an argon atmosphere.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Amination : Bubble anhydrous ammonia (NH₃) gas through the solution for 20-30 minutes. Seal the flask and allow it to slowly warm to room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring : Monitor the reaction by TLC or ³¹P NMR, observing the shift corresponding to the conversion of the P-Cl bond to a P-NH₂ bond.
-
Workup : Vent the excess ammonia in a fume hood. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via column chromatography if necessary.
Step 3: Synthesis of Carboxyphosphamide (Final Product)
-
Reaction Setup : Dissolve the protected carboxyphosphamide (Intermediate 2) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition : Add Palladium on activated carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-3 atm).
-
Reaction : Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitoring : Monitor the disappearance of the starting material by TLC.
-
Workup : Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the final product, carboxyphosphamide. The product can be further purified by recrystallization if required.
Conclusion
The chemical synthesis of cyclophosphamide metabolites is indispensable for advancing cancer research and drug development. This compound stands out as a valuable and strategically designed intermediate for the synthesis of carboxyphosphamide, a key inactive metabolite. The proposed multi-step synthesis, employing standard protection, coupling, and deprotection strategies, provides a logical and feasible route to obtain this compound with high purity. The availability of pure metabolite standards enables precise investigations into the pharmacokinetics, mechanisms of detoxification, and potential off-target effects of cyclophosphamide therapy, ultimately contributing to the development of safer and more effective treatment regimens.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis of Related Substances of Cyclophosphamide [cjph.com.cn]
- 4. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
Benzyl 3-Hydroxypropionate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Benzyl 3-hydroxypropionate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous compounds, such as other benzyl esters and propionates, to provide a predictive assessment of its physicochemical properties. The methodologies outlined herein are intended to serve as a robust starting point for laboratory investigation.
Introduction to this compound
This compound is an organic ester with the molecular formula C₁₀H₁₂O₃. It is formed from the esterification of 3-hydroxypropionic acid with benzyl alcohol. Its structure, featuring a benzyl group, an ester linkage, and a primary alcohol, dictates its physicochemical properties, influencing its applications in chemical synthesis and potentially in the life sciences. Understanding its solubility and stability is critical for its use as a reagent, intermediate, or in formulated products.
Predicted Solubility Profile
The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. Based on the "like dissolves like" principle and data from related esters, a qualitative solubility profile for this compound is presented below. Esters such as isopropyl propionate and ethyl propanoate are known to be soluble in a range of organic solvents, while their water solubility is limited. Similarly, benzyl esters like benzyl acetate and benzyl benzoate are miscible with many organic solvents but have low aqueous solubility.[1][2][3][4] The presence of a hydroxyl group in this compound may impart slightly greater polarity and potential for hydrogen bonding compared to simple propionate esters, which could marginally increase its solubility in polar solvents and water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The ester and hydroxyl groups can form hydrogen bonds with protic solvents.[5] Solubility in water is expected to be low due to the hydrophobic benzyl group, while it should be readily soluble in alcohols.[1][4][6] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can accommodate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Slightly Soluble | The non-polar benzyl group will interact favorably with non-polar solvents, but the polar ester and hydroxyl groups will limit overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including esters. |
Stability Profile and Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases and would result in the formation of 3-hydroxypropionic acid and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.
Table 2: Predicted Stability and Degradation of this compound
| Condition | Potential Degradation Pathway | Degradation Products | Comments |
| Acidic (low pH) | Acid-catalyzed hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | The reaction is typically reversible. |
| Neutral (pH ~7) | Slow hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | Hydrolysis is generally slow at neutral pH but can be influenced by temperature. |
| Alkaline (high pH) | Base-catalyzed hydrolysis (saponification) | 3-Hydroxypropionate salt, Benzyl Alcohol | This reaction is typically rapid and irreversible. Alkaline hydrolysis of esters is known to follow second-order kinetics.[7] |
| Elevated Temperature | Increased rate of hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | Higher temperatures will accelerate the rate of hydrolysis across all pH ranges. |
| Light Exposure | Unlikely to be a primary degradation pathway | Not readily predictable | The aromatic ring may absorb UV light, but significant photolytic degradation is not anticipated to be a major stability concern without a specific photosensitizer. |
| Oxidative | Oxidation of the primary alcohol | 3-Oxopropanoic acid benzyl ester (and further products) | While possible, this would likely require the presence of oxidizing agents. |
One source indicates that this compound is hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolysis over time if not stored under dry conditions.
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.
Methodology:
-
Column Selection: A reversed-phase column (e.g., C18) is generally suitable for compounds of this polarity.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Gradient elution may be necessary to resolve all components.
-
Detection: The benzyl group contains a chromophore, making UV detection (e.g., at 254 nm) a suitable choice.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound is subjected to stress conditions (acid, base, heat, oxidation, and light) to generate degradation products. The method is then used to demonstrate that the peaks for the parent compound and its degradation products are well-resolved.
pH-Rate Profile for Hydrolysis
This study determines the rate of hydrolysis at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Kinetic Runs: Initiate the stability study by adding a small aliquot of the stock solution to each buffer at a constant temperature (e.g., 50 °C to accelerate degradation). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Sampling: At various time points, withdraw samples from each buffer solution. Quench the degradation if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Analysis: Quantify the remaining concentration of this compound in each sample using the validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs). A plot of log(k_obs) versus pH will provide the pH-rate profile.
Visualizations
Caption: Workflow for Solubility and Stability Testing.
Caption: Anticipated Hydrolysis Pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]
- 3. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl 3-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of Benzyl 3-hydroxypropionate. The methodology is centered around the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol, a robust and scalable approach for producing this valuable chemical intermediate. Detailed procedures for the reaction setup, purification, and characterization of the final product are outlined. Additionally, quantitative data is presented in a structured format, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
This compound is a chemical intermediate of significant interest in various fields, including the synthesis of pharmaceuticals and other complex organic molecules. Its structure, incorporating a hydroxyl group and a benzyl ester, makes it a versatile building block. The synthesis described herein utilizes the acid-catalyzed Fischer esterification, a classic and reliable method for the formation of esters from carboxylic acids and alcohols. The reaction equilibrium is driven towards the product by the removal of water through azeotropic distillation.
Data Presentation
A summary of the key quantitative data for the reactants and the product is provided in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Hydroxypropionic Acid | 503-66-2 | C₃H₆O₃ | 90.08 | ~145 (decomposes) | ~1.2 |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 205.3 | 1.044 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | 103-106 | - |
| This compound | 14464-10-9 | C₁₀H₁₂O₃ | 180.20 | 315.5 ± 17.0 | 1.153 ± 0.06 |
Experimental Protocol
Synthesis of this compound via Fischer-Speier Esterification
This protocol details the synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol using p-toluenesulfonic acid as a catalyst.
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected (approximately 4-6 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Application Notes and Protocols: Benzyl 3-hydroxypropionate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-hydroxypropionate is a versatile bifunctional molecule that has found a niche in medicinal chemistry primarily as a synthetic intermediate. Its structure, incorporating a protected carboxylic acid (benzyl ester) and a free hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary documented use of this compound in a medicinal chemistry context is as a precursor for the synthesis of metabolites of the widely used anticancer drug, cyclophosphamide.[1][]
This document provides an overview of its application, physicochemical properties, and a detailed protocol for its utilization in the synthesis of a cyclophosphamide analog. It is important to note that, based on currently available scientific literature, this compound is not recognized for its own direct biological or therapeutic activity. Therefore, this guide focuses on its role in synthetic medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][] |
| Molecular Weight | 180.20 g/mol | [1][] |
| CAS Number | 14464-10-9 | [1] |
| Appearance | Colorless to pale yellow oil | [3] |
| IUPAC Name | benzyl 3-hydroxypropanoate | [1] |
| Synonyms | 3-Hydroxy-propanoic acid phenylmethyl ester, Hydracrylic acid benzyl ester | [1] |
Application in the Synthesis of Cyclophosphamide Metabolites
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[4][5] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its open-chain tautomer, aldophosphamide.[4][5] Aldophosphamide then breaks down into the ultimate DNA-alkylating agent, phosphoramide mustard, and acrolein.[6][7]
This compound serves as a synthetic precursor to introduce the 3-hydroxypropyl side chain, which, after further transformations, can form the cyclic structure of cyclophosphamide analogs. The benzyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be removed under mild conditions at a later synthetic stage if required.
Experimental Protocol: Synthesis of a Cyclophosphamide Analog using this compound
The following is a representative, multi-step protocol for the synthesis of a cyclophosphamide analog. This protocol is illustrative and based on established principles of organic synthesis for creating similar structures. Researchers should adapt and optimize the conditions based on their specific target molecule and available laboratory resources.
Workflow for the Synthesis of a Cyclophosphamide Analog
Caption: A generalized workflow for the synthesis of a cyclophosphamide analog starting from this compound.
Step 1: Phosphorylation of this compound
Objective: To activate the hydroxyl group of this compound for subsequent amination.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate benzyl 3-(dichlorophosphoryloxy)propanoate is typically used directly in the next step without purification.
Step 2: Amination with Bis(2-chloroethyl)amine
Objective: To introduce the bis(2-chloroethyl)amine moiety, which is the cytotoxic component of cyclophosphamide.
Materials:
-
Reaction mixture from Step 1
-
Bis(2-chloroethyl)amine hydrochloride
-
Triethylamine (TEA) (2.2 eq, to neutralize the hydrochloride and the HCl generated)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a separate flask, prepare a solution of bis(2-chloroethyl)amine by neutralizing the hydrochloride salt with triethylamine in anhydrous DCM.
-
Cool the reaction mixture from Step 1 to 0 °C.
-
Slowly add the solution of free bis(2-chloroethyl)amine to the stirred reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phosphorodiamidic chloride intermediate.
Step 3: Intramolecular Cyclization and Deprotection (if necessary)
Objective: To form the 1,3,2-oxazaphosphorinane ring of the cyclophosphamide analog.
Materials:
-
Crude intermediate from Step 2
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate) if required to facilitate cyclization
Procedure:
-
Dissolve the crude intermediate from Step 2 in a suitable solvent.
-
The cyclization may occur spontaneously or may require heating or the addition of a base to facilitate the intramolecular reaction. The specific conditions will depend on the exact structure of the intermediate.
-
Monitor the formation of the cyclic product by TLC, LC-MS, or NMR.
-
Once the cyclization is complete, the product can be purified by column chromatography on silica gel.
-
If the benzyl protecting group needs to be removed to yield the final active compound, this can be achieved by standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C).
Biological Evaluation: A Note on the Lack of Direct Activity Data
As of the date of this document, there is a lack of published data on the direct biological effects of this compound. It has not been reported to interact with specific signaling pathways or to exhibit significant therapeutic effects on its own. Its value in medicinal chemistry is derived from its utility as a synthetic tool to build molecules that do have biological activity, such as the cytotoxic cyclophosphamide analogs.
Researchers interested in the biological effects of novel compounds synthesized from this compound would need to conduct a full panel of in vitro and in vivo studies, including:
-
Cytotoxicity assays: To determine the effect on cancer cell viability (e.g., MTT, XTT assays).
-
Mechanism of action studies: To investigate how the new compound exerts its effects (e.g., DNA alkylation assays, cell cycle analysis).
-
In vivo efficacy studies: To evaluate the anti-tumor activity in animal models.
-
Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of the new compound.
Signaling Pathway Visualization
Due to the absence of data on the direct biological targets of this compound, a signaling pathway diagram cannot be provided. The relevant biological pathway is that of the final active drug for which it is a precursor. For instance, in the case of cyclophosphamide analogs, the key mechanism is the alkylation of DNA, leading to cell cycle arrest and apoptosis.
Illustrative DNA Alkylation by Phosphoramide Mustard
Caption: The general mechanism of action for the active metabolite of cyclophosphamide, phosphoramide mustard.
Conclusion
This compound is a valuable, though specialized, building block in medicinal chemistry. Its primary application lies in the synthesis of complex molecules, most notably as a precursor to metabolites and analogs of the anticancer drug cyclophosphamide. While it does not possess direct therapeutic activity itself, its utility in the construction of potentially life-saving drugs underscores its importance to the field. The provided synthetic protocol offers a framework for researchers to explore the synthesis of novel cyclophosphamide analogs for drug discovery and development programs. Future research may uncover new applications for this versatile intermediate.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Benzyl 3-hydroxypropionate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
While Benzyl 3-hydroxypropionate is not a commonly documented monomer for polymerization in existing literature, its structure suggests a potential role as a precursor to the biodegradable and biocompatible polymer, poly(3-hydroxypropionate) [P(3HP)]. P(3HP) has garnered significant interest as a promising alternative to petroleum-based plastics.[1][2][3][4][5] This document provides an overview of P(3HP), its properties, and established synthesis routes. Furthermore, a hypothetical protocol for the polymerization of this compound to yield P(3HP) is proposed based on established principles of polymer chemistry.
Poly(3-hydroxypropionate) [P(3HP)]: An Overview
Poly(3-hydroxypropionate) is a member of the polyhydroxyalkanoate (PHA) family of bioplastics.[2][3] Unlike the more brittle poly(3-hydroxybutyrate) (PHB), P(3HP) exhibits favorable mechanical properties such as high flexibility and ductility, making it suitable for a wide range of applications.[1][4]
Key Properties and Applications:
-
Biodegradability and Biocompatibility: P(3HP) is fully biodegradable and biocompatible, making it an excellent candidate for medical applications such as slow-release drug formulations and biodegradable surgical sutures.[1][2]
-
Mechanical Properties: It possesses high tensile strength and flexibility, allowing for its use in packaging films, coatings, and laminations.[1][6]
-
Thermal Properties: P(3HP) has a relatively low melting point and glass transition temperature, which are advantageous for processing.[1][5]
-
Versatility: It can be used as a standalone polymer or blended with other polymers to enhance their properties.[1][5] The incorporation of 3-hydroxypropionate monomers into other polyesters can reduce crystallinity and improve flexibility.[7]
Quantitative Data for Poly(3-hydroxypropionate)
| Property | Value | References |
| Melting Point (Tm) | ~77 °C | [1][5] |
| Glass Transition Temperature (Tg) | -20 °C | [1][5] |
| Fusion Enthalpy | 64 J/g | [1][5] |
| Elongation at Break | Up to 1153% in block copolymers | [8] |
| Toughness | Up to 181 MJ/m³ in block copolymers | [8] |
| Molecular Weight (biosynthesized) | 0.8 - 2.8 x 10⁵ g/mol | [8] |
Established Synthesis of Poly(3-hydroxypropionate)
Currently, P(3HP) is primarily synthesized through two main routes:
-
Biosynthesis: Genetically engineered microorganisms are used to produce P(3HP) from renewable feedstocks like glycerol or glucose.[2][3][9] Several metabolic pathways have been developed for this purpose, including the PduP route, the 3HP route, and the malonyl-CoA route.[1][2]
-
Ring-Opening Polymerization (ROP): The chemical synthesis of P(3HP) is often achieved through the ring-opening polymerization of β-propiolactone.[7] However, the carcinogenicity of β-propiolactone is a significant drawback to this method.[10]
Hypothetical Application of this compound in P(3HP) Synthesis
While not documented, this compound could theoretically be used to synthesize P(3HP) via a polycondensation reaction. In this proposed method, the benzyl group would act as a leaving group during the polymerization process.
Proposed Reaction Pathway
The polymerization would proceed through a self-condensation of this compound, where the hydroxyl group of one monomer attacks the ester carbonyl of another, eliminating benzyl alcohol as a byproduct. This reaction would likely require a catalyst and heat to proceed effectively.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a potential method for the synthesis of P(3HP) from this compound.
Materials:
-
This compound (monomer)
-
Titanium (IV) butoxide (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a condenser, a magnetic stirrer, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Monomer and Solvent Addition: Charge the flask with this compound and anhydrous toluene.
-
Inert Atmosphere: Purge the system with argon or nitrogen for 15-20 minutes to remove any oxygen and moisture.
-
Catalyst Addition: Introduce the titanium (IV) butoxide catalyst into the reaction mixture under a positive flow of inert gas.
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing an excess of cold methanol with stirring. This will cause the polymer to precipitate.
-
Allow the precipitate to settle, then decant the supernatant.
-
-
Purification:
-
Wash the precipitated polymer with fresh methanol several times to remove any unreacted monomer, catalyst residues, and byproducts.
-
Collect the purified polymer by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by standard techniques such as ¹H NMR spectroscopy (to confirm the structure), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (to determine thermal properties like Tg and Tm).
Conclusion
Poly(3-hydroxypropionate) is a highly promising biodegradable polymer with a wide array of potential applications in medicine, packaging, and beyond. While this compound is not a conventional starting material for P(3HP) synthesis, a hypothetical polycondensation route is chemically plausible. The established biosynthetic and ring-opening polymerization methods remain the current state-of-the-art for P(3HP) production. Further research into novel synthetic pathways, potentially involving monomers like this compound, could lead to more efficient and cost-effective production of this valuable biopolymer.
References
- 1. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 3. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Biodegradable Polyester Produced From Non-toxic, Renewable Monomer - Technology Commercialization [license.umn.edu]
- 7. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of High Toughness Poly(3-Hydroxypropionate)-Based Block Copolymers With Poly(D-2-Hydroxybutyrate) and Poly(D-Lactate) Segments Using Evolved Monomer Sequence-Regulating Polyester Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis of High Toughness Poly(3‐Hydroxypropionate)‐Based Block Copolymers With Poly(D‐2‐Hydroxybutyrate) and Poly(D‐Lactate) Segments Using Evolved Monomer Sequence‐Regulating Polyester Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Benzyl 3-hydroxypropionate using Lipase
Introduction
Benzyl 3-hydroxypropionate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biodegradable polymers. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. The enzymatic synthesis of this compound via lipase-catalyzed esterification of 3-hydroxypropionic acid with benzyl alcohol presents a green and sustainable alternative. Lipases, particularly immobilized preparations like Novozym 435, offer high selectivity and operate under mild conditions, leading to higher purity products and a reduced environmental footprint.
Principle of the Reaction
The synthesis of this compound is achieved through the direct esterification of 3-hydroxypropionic acid and benzyl alcohol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the carboxylic acid group of 3-hydroxypropionic acid and the hydroxyl group of benzyl alcohol, with the concomitant release of a water molecule. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired ester product.
Advantages of Lipase-Catalyzed Synthesis
-
High Selectivity: Lipases, such as Candida antarctica lipase B (CALB), exhibit high chemoselectivity, specifically catalyzing the esterification of the carboxylic acid group while leaving the primary hydroxyl group of 3-hydroxypropionate intact. This avoids the need for protection and deprotection steps common in chemical synthesis.[1]
-
Mild Reaction Conditions: The enzymatic reaction proceeds under mild temperature and pressure conditions, which minimizes energy consumption and reduces the likelihood of side reactions or product degradation.
-
Enzyme Reusability: The use of immobilized lipases, such as Novozym 435, allows for easy recovery of the biocatalyst from the reaction mixture and its reuse over multiple cycles, which significantly reduces the overall process cost.
-
Environmentally Friendly: This biocatalytic approach avoids the use of toxic catalysts and harsh solvents, aligning with the principles of green chemistry.
Challenges
-
Water Removal: The water produced during the esterification reaction can lead to a reverse reaction (hydrolysis), thus lowering the product yield. Efficient water removal, for instance, by conducting the reaction under vacuum or using molecular sieves, is essential.
-
Substrate/Product Inhibition: High concentrations of either the substrates or the product can potentially inhibit the enzyme's activity. A fed-batch strategy, where one of the substrates is added portion-wise, can mitigate this issue.
-
Mass Transfer Limitations: In solvent-free systems, viscosity can increase, leading to mass transfer limitations. Proper agitation is necessary to ensure efficient interaction between the substrates and the immobilized enzyme.
Experimental Protocol
Materials and Reagents
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Immobilized Lipase (Novozym 435, from Candida antarctica)
-
tert-Butanol (or other suitable organic solvent, optional)
-
Molecular sieves (3Å, activated)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum pump
-
Glassware for extraction and chromatography
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure
-
Enzyme Activation: Dry the immobilized lipase (Novozym 435) under vacuum at room temperature for 24 hours prior to use to remove any residual moisture.
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, combine 3-hydroxypropionic acid and benzyl alcohol. For a typical reaction, a molar ratio of acid to alcohol of 1:1.2 to 1:2 is recommended to favor the esterification. A solvent such as tert-butanol can be used, but a solvent-free system is often preferred for a greener process.
-
Initiation of Reaction: Add the activated immobilized lipase (e.g., 10% w/w of the total substrate weight) to the reaction mixture. If a solvent is used, ensure the enzyme is well-dispersed.
-
Water Removal: Add activated molecular sieves (e.g., 20% w/w of the total substrate weight) to the reaction mixture to adsorb the water produced during the reaction. Alternatively, the reaction can be carried out under a mild vacuum.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) with continuous stirring (e.g., 200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable technique such as gas chromatography (GC) to determine the conversion of the limiting substrate.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with a solvent like hexane, dried, and stored for reuse.
-
Product Isolation and Purification:
-
If a solvent was used, remove it using a rotary evaporator.
-
If no solvent was used, the crude product can be purified directly.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
-
Product Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis of this compound, based on data from similar lipase-catalyzed esterifications.
| Parameter | Value/Range | Reference/Note |
| Enzyme | Novozym 435 (Candida antarctica lipase B, immobilized) | A commonly used and robust lipase for ester synthesis. |
| Substrates | 3-Hydroxypropionic acid, Benzyl alcohol | |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of alcohol can help to shift the equilibrium towards the product.[2][3] |
| Enzyme Loading | 5 - 15% (w/w of total substrates) | Higher loading can increase the reaction rate but also the cost. |
| Temperature | 40 - 70 °C | Optimal temperature depends on the enzyme's thermal stability. |
| Reaction Time | 8 - 48 hours | Dependent on other reaction parameters. |
| Solvent | Solvent-free or tert-Butanol | Solvent-free is preferred for a greener process. |
| Water Removal | Molecular sieves or vacuum | Crucial for achieving high conversion. |
| Agitation Speed | 150 - 250 rpm | To minimize mass transfer limitations. |
| Expected Conversion | >90% | Achievable under optimized conditions.[2][3] |
| Product Yield (Isolated) | 80 - 95% | Dependent on the efficiency of the purification process. |
Visualizations
References
Application Notes and Protocols for Scale-up Synthesis of Benzyl 3-hydroxypropionate
For Research, Scientific, and Drug Development Professionals
This document provides detailed methodologies for the scale-up synthesis of Benzyl 3-hydroxypropionate, a valuable intermediate in various research and development applications. The protocols outlined below are based on the principles of Fischer-Speier esterification, a robust and widely used method for ester synthesis.
Overview and Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed esterification of 3-hydroxypropionic acid with benzyl alcohol. The reaction equilibrium is driven towards the product by removing water, a byproduct of the reaction. This can be accomplished by azeotropic distillation.
Reaction:
3-Hydroxypropionic Acid + Benzyl Alcohol ⇌ this compound + Water
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of this compound.
Materials and Equipment
Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Hydroxypropionic acid | C₃H₆O₃ | 90.08 | ≥98% |
| Benzyl alcohol | C₇H₈O | 108.14 | ≥99% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.5% |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated solution |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated solution |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | ACS grade |
Equipment:
-
Round-bottom flasks (appropriate sizes for scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Analytical balance
-
pH meter or pH paper
Synthesis of this compound
This protocol is designed for a scale-up synthesis yielding a significant quantity of the target compound.
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene (approximately 2 mL per gram of 3-hydroxypropionic acid).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.
-
Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, effectively removing water and driving the reaction to completion.[1][2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-6 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
Procedure:
-
Quenching: Transfer the cooled reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Purification by Column Chromatography:
-
The crude product can be further purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product, identified by thin-layer chromatography (TLC).
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.[4]
Data Presentation
Table 1: Stoichiometry and Yield
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) |
| 3-Hydroxypropionic acid | 90.08 | 1.0 | 1.0 | 90.08 |
| Benzyl alcohol | 108.14 | 1.5 | 1.5 | 162.21 |
| p-Toluenesulfonic acid | 190.22 | 0.05 | 0.05 | 9.51 |
| This compound | 180.20 | - | Theoretical: 1.0 | Theoretical: 180.20 |
| Typical Yield | ~80-90% |
Table 2: Analytical Data
| Analysis | Specification |
| Appearance | Pale yellow oil[4] |
| Purity (by HPLC) | ≥95% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 181.08 |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of Fischer-Speier Esterification.
References
Application Notes and Protocols: The Role of Benzyl 3-hydroxypropionate in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(3-hydroxypropionate) (P(3HP)), a promising biodegradable polymer. Particular focus is given to the potential roles of Benzyl 3-hydroxypropionate in chemical synthesis routes, alongside detailed protocols for both chemical and biological production methods.
Introduction to Poly(3-hydroxypropionate) (P(3HP))
Poly(3-hydroxypropionate) is a biodegradable and biocompatible polyester belonging to the polyhydroxyalkanoate (PHA) family. Its favorable mechanical properties, including high flexibility and tensile strength, make it a strong candidate for various applications, such as in medical devices, drug delivery systems, and as a sustainable alternative to conventional plastics.[1][2][3] P(3HP) can be synthesized through both chemical and biological pathways.
Potential Roles of this compound in P(3HP) Synthesis
While not a standard commodity chemical for this purpose, this compound can be strategically employed in the chemical synthesis of P(3HP) and related functional polyesters in two primary theoretical roles:
-
As a Functional Initiator in Ring-Opening Polymerization (ROP): The hydroxyl group of this compound can act as a nucleophile to initiate the ring-opening of a cyclic monomer, such as β-propiolactone. This would result in a polymer chain with a this compound moiety at one end, offering a potential site for further chemical modification.
-
As a Precursor to a Functional Monomer: this compound can be used to synthesize a functionalized β-lactone monomer, such as 4-benzyloxymethylene-β-propiolactone.[4] The benzyl group acts as a protecting group for a hydroxyl functionality on the monomer, which can be deprotected after polymerization to yield a polyester with pendant hydroxyl groups. These functional groups can then be used for conjugation of drugs or other bioactive molecules.
Chemical Synthesis of P(3HP): Ring-Opening Polymerization
The most common chemical route to P(3HP) is the ring-opening polymerization (ROP) of β-propiolactone. This method allows for good control over the polymer's molecular weight and architecture.
ROP Initiated by this compound (Representative Protocol)
This protocol describes the synthesis of P(3HP) with a this compound end-group.
Materials:
-
β-propiolactone (highly purified, caution: carcinogen)[5][6][7][8]
-
This compound (initiator)
-
Organocatalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a phosphazene base)[4]
-
Anhydrous toluene
-
Methanol
-
Chloroform
-
Hexanes
Procedure:
-
Monomer and Initiator Preparation: In a glovebox, add anhydrous toluene to a dried Schlenk flask. Add the desired amount of this compound initiator.
-
Catalyst Addition: Dissolve the organocatalyst in anhydrous toluene and add it to the monomer/initiator solution.
-
Polymerization: Add the purified β-propiolactone monomer to the flask. Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Purification: Collect the precipitated polymer by filtration and wash with fresh methanol. Dissolve the polymer in chloroform and re-precipitate in cold hexanes.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Logical Relationship for ROP initiated by this compound
Biological Synthesis of P(3HP) in Engineered E. coli
Genetically engineered Escherichia coli is a common host for the biosynthesis of P(3HP) from renewable feedstocks like glycerol or glucose. Several metabolic pathways have been successfully constructed.
Key Biosynthetic Pathways
-
PduP Pathway: This was the first established route and involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by oxidation and CoA ligation to 3-hydroxypropionyl-CoA (3-HP-CoA), which is then polymerized.[2][9]
-
Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA, which is converted to malonyl-CoA. Malonyl-CoA is then reduced to 3-HP, which is subsequently activated to 3-HP-CoA and polymerized.[2]
-
β-Alanine Pathway: In this pathway, β-alanine is converted to malonate semialdehyde, which is then reduced to 3-HP. This route has the advantage of not requiring the coenzyme vitamin B12.[1][2]
Signaling Pathway for Biosynthesis of P(3HP)
Protocol for Fed-Batch Fermentation of E. coli for P(3HP) Production
This protocol is a general guideline for high-density cell culture to maximize P(3HP) production.[1][10][11]
Materials:
-
Recombinant E. coli strain harboring the P(3HP) synthesis genes.
-
Fermentation medium (e.g., defined medium with F1 salts).[3]
-
Carbon source (e.g., glucose and/or glycerol).
-
Nitrogen source (e.g., (NH₄)₂SO₄, NH₄OH).
-
Trace metal solution.
-
Antibiotics and inducer (e.g., IPTG) as required.
-
Antifoam agent.
Procedure:
-
Inoculum Preparation: Culture the recombinant E. coli strain in LB medium with appropriate antibiotics overnight at 37°C.
-
Bioreactor Setup: Prepare the bioreactor with the fermentation medium and sterilize. Aseptically add glucose, yeast extract, MgSO₄, antibiotics, and trace metals before inoculation.
-
Biomass Accumulation Phase (Stage 1): Inoculate the bioreactor with the overnight culture. Maintain the temperature at 37°C and pH at 7.0 (controlled with NH₄OH). Maintain dissolved oxygen (DO) at 50% air saturation through agitation and aeration cascades.[3]
-
PHA Biosynthesis Phase (Stage 2): When the cell density reaches a desired level (e.g., OD₆₀₀ of 10), induce the expression of the P(3HP) synthesis genes with IPTG.[10] Switch to a fed-batch mode by continuously feeding a concentrated solution of the carbon source(s). Adjust the temperature to 30°C and pH to 8.0.[3]
-
Harvesting: After the desired fermentation time (e.g., 48-60 hours), harvest the cells by centrifugation.
-
Cell Lysis and Polymer Extraction: Lyophilize the cell pellet. The P(3HP) can then be extracted from the dried biomass.
Experimental Workflow for Microbial P(3HP) Production and Purification
Protocol for P(3HP) Extraction and Purification from Bacterial Biomass
This protocol describes a common method for isolating P(3HP) from lyophilized cells.[12][13][14]
Materials:
-
Lyophilized E. coli biomass containing P(3HP).
-
Chloroform.
-
Methanol.
-
Sodium hypochlorite solution (optional, for digestion of non-PHA cell material).
Procedure:
-
Cell Disruption (Optional): Pre-treat the lyophilized biomass with a sodium hypochlorite solution to digest non-PHA cellular components.[13]
-
Soxhlet Extraction: Place the dried biomass in a Soxhlet thimble and perform continuous extraction with hot chloroform for 48 hours.[14]
-
Precipitation: Concentrate the chloroform extract and precipitate the P(3HP) by adding the solution dropwise into a 10-fold volume of cold methanol with stirring.
-
Washing: Collect the white P(3HP) precipitate by filtration and wash with fresh methanol to remove residual impurities.
-
Drying: Dry the purified P(3HP) in a vacuum oven at room temperature until a constant weight is achieved.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of P(3HP) and related copolymers.
Table 1: Biological Synthesis of P(3HP) in Recombinant E. coli
| Pathway | Carbon Source(s) | Cell Dry Weight (g/L) | P(3HP) Titer (g/L) | P(3HP) Content (% of CDW) | Reference |
| PduP | Glycerol | - | 1.4 | 12 | [2][9] |
| PduP | Glycerol, Glucose | - | 10.1 | 46.4 | [15] |
| β-Alanine | Glucose, Glycerol | 26.9 | 10.2 | 39.1 | [1][11] |
| β-Alanine | Glucose, Glycerol | - | 0.5 | 10.2 | [2] |
Table 2: Chemical Synthesis of P(3HP) and Copolymers
| Monomer(s) | Initiator/Catalyst | Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| β-propiolactone | Lanthanide alkoxides | up to 63,000 | - | 86-91 | [16] |
| 3-HP macrocyclic esters | Sn(Oct)₂ | - | - | - | [10] |
| rac-β-butyrolactone & 3-HP | Engineered C. necator | - | - | - | [17][18] |
| Glycerol (in vivo) | Recombinant S. blattae | 52,500 | 1.45 | 9.8 (wt% of CDW) | [19] |
Characterization of P(3HP)
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized P(3HP). The characteristic peaks for the repeating unit of P(3HP) in ¹H NMR (in CDCl₃) are typically observed at ~4.3 ppm (-O-CH₂ -CH₂-CO-) and ~2.7 ppm (-O-CH₂-CH₂ -CO-).[17][20]
6.2. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[19]
Protocol for GPC Analysis:
-
Sample Preparation: Dissolve the purified P(3HP) in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL.[21][22]
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the GPC system. Use a mobile phase and column set appropriate for polyesters (e.g., THF and polystyrene-divinylbenzene columns).[23]
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Data Processing: Analyze the resulting chromatogram to calculate Mₙ, Mₙ, and PDI.[24]
References
- 1. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 4. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Propiolactone (BPL)-inactivation of SARS-Co-V-2: In vitro validation with focus on saliva from COVID-19 patients for scent dog training - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2547765A1 - Beta-propiolactone for inactivation of viruses in pharmaceutical pancreatic enzyme preparations - Google Patents [patents.google.com]
- 8. cfmot.de [cfmot.de]
- 9. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli | PLOS One [journals.plos.org]
- 12. cencenelec.eu [cencenelec.eu]
- 13. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From Waste to Plastic: Synthesis of Poly(3-Hydroxypropionate) in Shimwellia blattae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. resolvemass.ca [resolvemass.ca]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzyl 3-hydroxypropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzyl 3-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from the starting materials, side reactions, and potential degradation. Common impurities include:
-
Unreacted Starting Materials: 3-hydroxypropionic acid and benzyl alcohol.
-
Side Products: Dibenzyl ether (from the self-condensation of benzyl alcohol, especially under acidic conditions) and oligomers of 3-hydroxypropionic acid.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
-
Degradation Products: Benzoic acid can form from the oxidation of benzyl alcohol or benzaldehyde (an impurity in benzyl alcohol).[1] The ester itself can undergo hydrolysis back to 3-hydroxypropionic acid and benzyl alcohol, particularly in the presence of acid or base and water.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Vacuum Distillation: This is an effective method for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.[2][3]
-
Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product, such as benzyl alcohol and other closely related side products.[4][5]
-
Liquid-Liquid Extraction: An initial workup with a mild basic solution (e.g., saturated sodium bicarbonate) can effectively remove acidic impurities like 3-hydroxypropionic acid and benzoic acid.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. A suitable mobile phase for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The components can be visualized under UV light due to the benzyl group.
Troubleshooting Guides
Purification by Vacuum Distillation
| Issue | Possible Cause | Solution |
| Product decomposition (darkening of the distillation pot residue) | Distillation temperature is too high. | Lower the distillation pressure to decrease the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature.[2] |
| Poor separation from a close-boiling impurity | Insufficient number of theoretical plates in the distillation setup. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. |
| Product solidifies in the condenser | The condenser water is too cold, and the product has a high melting point. | For solids or high viscosity liquids, it may be necessary to use a condenser with a wider bore or to run ambient temperature water through the condenser. |
Purification by Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A less polar mobile phase will generally provide better separation of moderately polar compounds on silica gel.[6] |
| Product is stuck on the column | The product is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Streaking or tailing of spots on TLC and column | Column overloading or acidic/basic nature of the compound or impurities. | Use a larger column or reduce the amount of crude material loaded. For acidic impurities, adding a small amount of a neutralizer like triethylamine to the mobile phase can sometimes help. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel.[4] |
Quantitative Data
| Parameter | Vacuum Distillation | Column Chromatography |
| Stationary Phase | N/A | Silica Gel (230-400 mesh) |
| Mobile Phase | N/A | Hexanes/Ethyl Acetate Gradient |
| Typical Loading | N/A | 1 g crude product per 50-100 g silica gel |
| Expected Yield | 70-90% | 80-95% |
| Purity Before | Variable (e.g., 70-85%) | Variable (e.g., 80-90%) |
| Purity After | ≥98% (by GC/NMR) | ≥99% (by GC/NMR) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a stirrer control.
Procedure:
-
Place the crude this compound into the distillation flask.
-
Add a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask while stirring.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 136-138 °C at 4 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation when the majority of the product has distilled over, or if the temperature begins to rise significantly.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, then add another layer of sand on top.[4]
-
Equilibration: Equilibrate the column by running hexanes through it until the solvent level reaches the top of the sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the sample solution to the top of the silica gel. Allow the sample to adsorb onto the silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
References
Technical Support Center: Benzyl 3-hydroxypropionate Synthesis
Welcome to the technical support center for the synthesis of Benzyl 3-hydroxypropionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory method is the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction involves the nucleophilic attack of benzyl alcohol on the protonated carboxylic acid, followed by the elimination of water.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions include:
-
Dehydration of 3-hydroxypropionic acid to form benzyl acrylate.
-
Self-esterification or polymerization of 3-hydroxypropionic acid , leading to oligomeric or polymeric byproducts.
-
Formation of dibenzyl ether from the self-condensation of benzyl alcohol under acidic conditions.
-
Oxidation of benzyl alcohol to benzaldehyde or benzoic acid, particularly if reaction conditions are not inert.
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The Fischer esterification is an equilibrium process.[1][2][3] Ensure sufficient reaction time and consider methods to shift the equilibrium, such as using an excess of one reactant or removing water as it forms (e.g., with a Dean-Stark apparatus).
-
Prevalence of side reactions: The formation of byproducts such as benzyl acrylate, polyesters of 3-hydroxypropionic acid, or dibenzyl ether will consume starting materials and reduce the yield of the desired product.
-
Sub-optimal reaction conditions: Incorrect temperature, insufficient catalyst, or impure reagents can all lead to reduced yields.
-
Product loss during workup: Ensure proper extraction and purification techniques to minimize the loss of this compound.
Q4: I am observing an unexpected peak in my NMR/GC-MS that corresponds to a lower molecular weight product. What could it be?
A4: A common lower molecular weight byproduct is benzyl acrylate . This is formed via the dehydration of the 3-hydroxypropionate moiety either before or after esterification. This is more likely to occur at higher reaction temperatures.
Q5: My crude product is viscous and difficult to purify. What could be the cause?
A5: A viscous crude product often indicates the presence of oligomers or polymers. 3-Hydroxypropionic acid can undergo self-esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, forming polyester chains.[4] This is a competing reaction to the desired esterification with benzyl alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Use an excess of benzyl alcohol or remove water using a Dean-Stark trap to drive the reaction to completion.[1][2] |
| Significant formation of byproducts. | Optimize reaction conditions (see below) to minimize side reactions. | |
| Formation of Benzyl Acrylate | Reaction temperature is too high, causing dehydration of the 3-hydroxypropionate moiety.[5][6][7] | Lower the reaction temperature. Consider using a milder acid catalyst. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress and stop it once the formation of the desired product has plateaued. | |
| Presence of High Molecular Weight Polymers/Oligomers | Self-esterification of 3-hydroxypropionic acid is occurring.[4] | Use a molar excess of benzyl alcohol to favor the intermolecular reaction over self-polymerization. Consider protecting the hydroxyl group of 3-hydroxypropionic acid, though this adds extra steps to the synthesis. |
| Formation of Dibenzyl Ether | Excess acid catalyst and/or high temperature promoting the self-condensation of benzyl alcohol.[8] | Reduce the concentration of the acid catalyst. Avoid excessively high reaction temperatures. |
| Discoloration of the Reaction Mixture (Yellow to Brown) | Oxidation of benzyl alcohol to benzaldehyde. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Polymerization or sulfonation of benzyl alcohol, especially with excess sulfuric acid.[8] | Use a minimal amount of sulfuric acid or switch to a non-oxidizing acid catalyst like p-toluenesulfonic acid. |
Experimental Protocols
General Protocol for Fischer Esterification of 3-Hydroxypropionic Acid with Benzyl Alcohol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.5 - 3.0 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthesis and potential side reactions.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions originating from the starting materials.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid - Google Patents [patents.google.com]
- 6. WO2013192451A1 - Dehydration of 3-hydroxypropionic acid to acrylic acid - Google Patents [patents.google.com]
- 7. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: High-Yield Synthesis of Benzyl 3-hydroxypropionate
Welcome to the Technical Support Center for the optimization of Benzyl 3-hydroxypropionate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 3-hydroxypropionic acid with benzyl alcohol. It's a widely used method due to the availability of starting materials. The reaction is reversible, so specific techniques are employed to drive it to completion.
-
Alkylation of 3-hydroxypropionate salt: This method involves the reaction of a salt of 3-hydroxypropionic acid with a benzyl halide (e.g., benzyl bromide). This can be a high-yield alternative, avoiding the equilibrium limitations of Fischer esterification.[1]
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder method, suitable for substrates that may be sensitive to the acidic conditions of Fischer esterification.[2][3][4][5]
Q2: What is the primary challenge in Fischer esterification for this synthesis?
A2: The primary challenge is the reversible nature of the reaction. The formation of water as a byproduct can lead to an equilibrium that limits the yield of the desired ester. To achieve a high yield, it is crucial to remove water as it is formed or to use a large excess of one of the reactants, typically the less expensive one.
Q3: Are there any significant side reactions to be aware of?
A3: Yes, two main side reactions can occur:
-
Dehydration of 3-hydroxypropionic acid: Under acidic conditions and at elevated temperatures, 3-hydroxypropionic acid can undergo dehydration to form acrylic acid. This can be minimized by carefully controlling the reaction temperature.
-
Polymerization: Benzyl alcohol can be prone to polymerization in the presence of strong acids. Additionally, 3-hydroxypropionic acid itself can undergo self-esterification to form polyesters. Careful selection of the catalyst and reaction conditions is important to avoid these side reactions.
Q4: What catalysts are recommended for the Fischer esterification of 3-hydroxypropionic acid with benzyl alcohol?
A4: Commonly used catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and the extent of side reactions.
Q5: How can the product, this compound, be purified?
A5: Purification is typically achieved through a series of steps:
-
Neutralization: The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The ester is extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Chromatography: For high purity, the crude product can be purified by silica gel column chromatography.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Dehydration of 3-hydroxypropionic acid to acrylic acid. 3. Polymerization of starting materials. 4. Insufficient catalyst. | 1. a) Use a Dean-Stark apparatus to remove water azeotropically. b) Use a large excess of benzyl alcohol. 2. Lower the reaction temperature and monitor the reaction closely. 3. Use a milder catalyst or consider Steglich esterification. 4. Increase the catalyst loading incrementally. |
| Presence of Unreacted 3-Hydroxypropionic Acid | 1. Reaction has not reached completion. 2. Inefficient water removal. | 1. Increase the reaction time. 2. Ensure the Dean-Stark trap is functioning correctly and the solvent forms an azeotrope with water. |
| Presence of Unreacted Benzyl Alcohol | 1. Insufficient amount of 3-hydroxypropionic acid. 2. Reaction equilibrium favors reactants. | 1. Use a slight excess of 3-hydroxypropionic acid if it is the less expensive reagent. 2. Drive the reaction forward by removing water. |
| Formation of a Viscous, Polymeric Residue | 1. Polymerization of benzyl alcohol due to strong acid catalyst. 2. Self-esterification of 3-hydroxypropionic acid. | 1. Reduce the concentration of the acid catalyst or switch to a milder catalyst. 2. Lower the reaction temperature. |
| Product is Difficult to Purify | 1. Presence of byproducts with similar polarity to the product. 2. Incomplete removal of the catalyst. | 1. Optimize the reaction conditions to minimize byproduct formation. Use a more efficient chromatography system (e.g., different solvent system, gradient elution). 2. Ensure thorough washing with a basic solution to remove the acid catalyst. |
Data Presentation
The following table summarizes representative reaction conditions and yields for the esterification of hydroxy acids with alcohols, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Representative Conditions for Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2-dimethyl-3-hydroxypropionic acid | Benzyl bromide | K₂CO₃ (base) | DMF | Room Temp | 16 | 100 | [1] |
| Hydroxy acid | Ethanol | H₂SO₄ | Ethanol (excess) | Reflux | 2 | 95 | Fieser & Fieser |
| d-Tartaric acid | Benzyl alcohol | p-TsOH (5 mol%) | Benzene | Reflux | 20 | 57 | Org. Syn. |
| Benzoic acid | Benzyl alcohol | ZrOCl₂·8H₂O (0.5 mol%) | Toluene | Reflux | 36 | 82 | [3] |
| Acetic Acid | Benzyl Alcohol | S-Fe-MCM-48 (9% w/w) | Solvent-free | 60 | 6 | 98.9 | [6] |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of 3-hydroxypropionic acid with benzyl alcohol.
Materials:
-
3-hydroxypropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Alkylation of 3-hydroxypropionate
This protocol is adapted from a high-yield synthesis of a similar benzyl ester.[1]
Materials:
-
3-hydroxypropionic acid
-
Potassium bicarbonate (K₂CO₃)
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-hydroxypropionic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium bicarbonate (1.2 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with a mixture of hexane and ethyl acetate.
-
Combine the organic phases and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yields in the synthesis.
References
- 1. BENZYL 3-HYDROXY-2,2-DIMETHYLPROPANOATE CAS#: 17701-61-0 [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
Troubleshooting low yield in Benzyl 3-hydroxypropionate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Benzyl 3-hydroxypropionate via esterification. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Low yield is a primary concern in the esterification of 3-hydroxypropionic acid with benzyl alcohol. The following sections address specific problems, their potential causes, and recommended solutions.
Problem 1: Consistently Low Yield of this compound
Question: I am consistently obtaining a low yield of my target ester, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Fischer esterification of 3-hydroxypropionic acid with benzyl alcohol are often due to the reversible nature of the reaction and the presence of a hydroxyl group in the carboxylic acid, which can lead to side reactions. Here are the primary causes and solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.
-
Solution: Employ methods to continuously remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[1][2] Using an excess of one reactant, typically the less expensive one (in this case, benzyl alcohol), can also drive the equilibrium towards the product side.
-
-
Self-Esterification/Polymerization of 3-Hydroxypropionic Acid: The hydroxyl group of 3-hydroxypropionic acid can react with the carboxylic acid group of another 3-hydroxypropionic acid molecule, leading to the formation of dimers, oligomers, and even poly(3-hydroxypropionic acid). This is a significant side reaction that consumes the starting material.
-
Solution: To favor the desired intermolecular reaction with benzyl alcohol, it is crucial to use a sufficient excess of benzyl alcohol. This increases the probability of a 3-hydroxypropionic acid molecule reacting with benzyl alcohol rather than another molecule of itself. Additionally, controlling the reaction temperature is important; lower temperatures may reduce the rate of polymerization.
-
-
Insufficient Catalyst or Inactive Catalyst: An inadequate amount of acid catalyst or a catalyst that has lost its activity will result in a slow reaction rate, preventing the reaction from reaching completion in a practical timeframe.
-
Solution: Ensure the use of an appropriate amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Typically, 1-5 mol% of the catalyst relative to the limiting reagent is sufficient. If using a solid acid catalyst, ensure it is properly activated and has not been poisoned.
-
-
Suboptimal Reaction Temperature: The reaction temperature affects both the reaction rate and the extent of side reactions.
-
Solution: The reaction is typically conducted at the reflux temperature of the solvent used for azeotropic water removal (e.g., toluene, ~110°C). A temperature that is too low will result in a very slow reaction, while excessively high temperatures may promote side reactions like dehydration or polymerization.
-
Problem 2: Formation of Significant Side Products
Question: My reaction mixture shows the presence of significant impurities besides the desired ester. What are these side products and how can I minimize their formation?
Answer:
Besides the self-esterification products mentioned above, other side reactions can occur:
-
Dehydration of 3-Hydroxypropionic Acid: Under strong acidic conditions and heat, 3-hydroxypropionic acid can undergo dehydration to form acrylic acid. The acrylic acid can then be esterified to form benzyl acrylate.
-
Solution: Careful control of the reaction temperature and using a milder acid catalyst, if possible, can help minimize dehydration.
-
-
Dibenzyl Ether Formation: Benzyl alcohol can undergo self-etherification in the presence of a strong acid catalyst to form dibenzyl ether.
-
Solution: Using the minimum effective amount of acid catalyst and avoiding excessively high temperatures can reduce the formation of this byproduct. Employing a molar excess of benzyl alcohol will favor the esterification reaction over self-etherification.
-
Problem 3: Difficulties in Product Purification
Question: I am having trouble isolating pure this compound from the reaction mixture. What is an effective purification strategy?
Answer:
The purification of this compound requires removing unreacted starting materials, the acid catalyst, and any side products. A typical work-up and purification procedure involves the following steps:
-
Neutralization: After cooling the reaction mixture, it should be washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and any unreacted carboxylic acids. This is followed by a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
Extraction: The ester is typically extracted into an organic solvent like ethyl acetate.
-
Drying: The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation. Given that this compound is an oil, column chromatography is often the preferred method for achieving high purity on a lab scale.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the esterification of 3-hydroxypropionic acid with benzyl alcohol?
Experimental Protocol: Fischer Esterification of 3-Hydroxypropionic Acid with Benzyl Alcohol
-
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or Cyclohexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (3.0-5.0 eq), and toluene (or cyclohexane) in a sufficient volume to allow for efficient stirring.
-
Add the acid catalyst (p-TsOH·H₂O, 0.05 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or vacuum distillation to yield pure this compound.
-
Q2: How does the presence of the hydroxyl group in 3-hydroxypropionic acid affect the esterification reaction?
A2: The hydroxyl group in 3-hydroxypropionic acid introduces the possibility of a significant side reaction: self-esterification or polyesterification. Under the acidic conditions of the Fischer esterification, the hydroxyl group of one molecule can act as the alcohol and react with the carboxylic acid group of another molecule, leading to the formation of dimers, oligomers, and polymers. This side reaction competes with the desired reaction with benzyl alcohol and can significantly reduce the yield of the target ester. To mitigate this, a large excess of benzyl alcohol is typically used to statistically favor the intermolecular reaction between 3-hydroxypropionic acid and benzyl alcohol.
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield of this compound, the following parameters should be carefully controlled:
-
Molar Ratio of Reactants: Use a significant excess of benzyl alcohol (e.g., 3 to 5 equivalents) to shift the equilibrium towards the product and to minimize the self-esterification of 3-hydroxypropionic acid.
-
Water Removal: Efficient and continuous removal of water using a Dean-Stark trap is critical to drive the reaction to completion.
-
Catalyst Concentration: Use a catalytic amount (1-5 mol%) of a strong acid catalyst. Too much catalyst can promote side reactions, while too little will result in a slow reaction.
-
Reaction Temperature: Maintain the reaction at the reflux temperature of the azeotroping solvent to ensure a reasonable reaction rate and efficient water removal.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and to avoid prolonged heating which can lead to increased side product formation.
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Benzyl Alcohol
| Catalyst | Carboxylic Acid | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | L-Serine | 1:5 | Reflux (Cyclohexane) | 4 | High | [1][2] |
| Diphenylphosphoric acid | Octanoic Acid | 1:1.1 | 125 | 8 | - | US20180086689A1 |
Experimental Workflows and Diagrams
The following diagrams illustrate the key processes and relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Potential reaction pathways in the esterification of 3-hydroxypropionic acid.
References
Technical Support Center: Efficient Synthesis of Benzyl 3-hydroxypropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Benzyl 3-hydroxypropionate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Catalyst Selection and Performance
The selection of an appropriate catalyst is crucial for the successful synthesis of this compound. Both enzymatic and chemical catalysts can be employed, each with its own set of advantages and challenges.
Enzymatic Catalysis
Immobilized lipases are widely recognized for their high selectivity and mild reaction conditions, making them a popular choice for ester synthesis.
Frequently Asked Questions (FAQs):
Q1: Which enzyme is most effective for the synthesis of this compound?
A1: Novozym 435, an immobilized lipase B from Candida antarctica, has demonstrated superior performance in the synthesis of benzyl esters, including benzyl propionate.[1] It exhibits high conversion rates even in solvent-free systems. Other lipases such as Lipozyme TL-IM and Lipozyme RM-IM have also been used, but generally show lower conversion rates for this type of esterification.
Q2: What are the typical conversion rates I can expect with Novozym 435?
A2: Conversion rates can vary depending on the reaction conditions. For the synthesis of similar benzyl esters like benzyl propionate, conversions of over 40% have been achieved in solvent-free systems.[1] For benzyl butyrate, conversions as high as 80% have been reported.[2] By optimizing reaction parameters, it is possible to achieve high yields for this compound as well.
Q3: Can Novozym 435 be reused?
A3: Yes, one of the key advantages of Novozym 435 is its potential for reuse over multiple reaction cycles, which can significantly reduce costs.[3] However, its stability and reusability can be affected by the reaction conditions.
Chemical Catalysis
While enzymatic catalysis is often preferred for its green credentials, chemical catalysts can also be effective.
Q1: Are there effective chemical catalysts for this synthesis?
A1: Yes, acidic ionic liquids have been shown to be effective catalysts for the esterification of benzyl alcohol. They offer advantages such as high catalytic activity, reusability, and low corrosiveness compared to traditional acid catalysts.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
Low Yield and Slow Reaction Rate
Q1: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. The troubleshooting workflow below can help identify and address the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Q2: The initial rate of my reaction is very slow. What should I check?
A2: A slow initial reaction rate is often due to suboptimal conditions or insufficient catalyst activity.
-
Temperature: Ensure the reaction temperature is optimal for the chosen catalyst. For Novozym 435, temperatures are typically in the range of 40-60°C. Excessively high temperatures can lead to enzyme inactivation.
-
Enzyme Concentration: A low concentration of the enzyme will naturally lead to a slower reaction. Increasing the enzyme loading can improve the rate.
-
Mass Transfer Limitations: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme. Ensure sufficient agitation to minimize mass transfer limitations.
Catalyst Deactivation
Q1: I'm observing a significant drop in catalyst activity after the first cycle. Why is this happening and how can I prevent it?
A1: Catalyst deactivation, particularly with lipases like Novozym 435, is a common issue, especially when using short-chain carboxylic acids.
-
Acid Deactivation: Propionic acid can cause deactivation of the lipase.[2]
-
Solution: A fed-batch strategy, where the propionic acid is added gradually throughout the reaction, can help to maintain a low concentration of the acid and preserve the enzyme's activity.[2]
-
-
Alcohol Inhibition: High concentrations of benzyl alcohol can also inhibit lipase activity.[4][5]
-
Solution: Optimizing the substrate molar ratio is crucial. While an excess of one substrate can shift the equilibrium, a large excess of alcohol should be avoided.
-
-
Support Degradation: The polymethylmethacrylate (PMMA) support of Novozym 435 can be dissolved by certain organic solvents and short-chain alcohols, leading to enzyme leaching and inactivation.[6]
-
Solution: Choose a solvent that is compatible with the enzyme support. Solvent-free systems are often a good alternative.
-
Side Reactions and Purification Challenges
Q1: Are there any common side reactions I should be aware of?
A1: Yes, the presence of a hydroxyl group in 3-hydroxypropionic acid introduces the possibility of side reactions.
-
Oligomerization/Polymerization: 3-hydroxypropionic acid can undergo self-esterification to form oligomers or even polymers (poly(3-hydroxypropionic acid)).[7] This is more likely to occur at higher temperatures and in the presence of an acid catalyst.
-
Mitigation: Employing milder reaction conditions and controlling the reaction time can help to minimize this side reaction. Using a highly selective enzyme like Novozym 435 under optimal conditions can favor the desired esterification with benzyl alcohol.
-
Q2: What are the main challenges in purifying this compound?
A2: The purification of this compound can be challenging due to the presence of unreacted starting materials and potential byproducts.
-
Separation from Starting Materials: Both 3-hydroxypropionic acid and benzyl alcohol have different polarities from the final product, but their complete removal can be difficult.
-
Removal of Oligomers: If oligomerization has occurred, separating the desired monomeric ester from these higher molecular weight species can be complex.
-
Product Stability: Benzyl esters can be prone to hydrolysis, especially under acidic or basic conditions during workup.
Q3: What purification methods are recommended?
A3: A multi-step purification strategy is often necessary.
Caption: General purification workflow for this compound.
A typical purification protocol involves:
-
Aqueous Wash: After the reaction, the mixture can be washed with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted 3-hydroxypropionic acid.[2]
-
Solvent Evaporation: The organic phase is then separated and the solvent is removed under reduced pressure.[2]
-
Column Chromatography: The crude product is then purified by silica gel column chromatography to separate the this compound from unreacted benzyl alcohol and any other impurities.[2]
Data Presentation
Table 1: Comparison of Lipases for Benzyl Ester Synthesis
| Lipase | Substrates | System | Conversion (%) | Reference |
| Novozym 435 | Benzyl alcohol, Propionic acid | Solvent-free | >40 | [1] |
| Novozym 435 | Benzyl alcohol, Butyric acid | Solvent-free | 80 | [2] |
| Lipozyme TL-IM | Benzyl alcohol, Propionic acid | Solvent-free | <20 | |
| Lipozyme RM-IM | Benzyl alcohol, Propionic acid | Solvent-free | <10 |
Table 2: Influence of Reaction Parameters on Benzyl Ester Synthesis using Novozym 435
| Parameter | Condition | Effect on Conversion | Reference |
| Temperature | Increase from 40°C to 60°C | Increased conversion | |
| Enzyme Loading | Increase from 5% to 15% (w/w) | Increased conversion | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Higher alcohol ratio can increase conversion but may lead to inhibition | [3] |
| Water Content | Low water activity | Favors esterification over hydrolysis | [8] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound using Novozym 435. Optimization of specific parameters may be required.
-
Reactant Preparation: In a suitable reaction vessel, combine 3-hydroxypropionic acid and benzyl alcohol. The molar ratio should be optimized, with a slight excess of one reactant often being beneficial.
-
Catalyst Addition: Add Novozym 435 to the mixture. A typical enzyme loading is between 5-10% (w/w) of the total substrate mass.
-
Reaction Conditions:
-
If using a solvent, ensure it is a non-polar organic solvent that does not deactivate the enzyme. A solvent-free system is often preferred.
-
Maintain the reaction temperature at the optimum for Novozym 435 (typically 40-60°C) with constant stirring.
-
-
Water Removal (Optional but Recommended): To drive the reaction towards product formation, in-situ water removal can be employed using molecular sieves or by conducting the reaction under vacuum.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Product Purification: The crude product is then purified as described in the purification section above.
Analytical Methods for Purity Assessment
The purity of the synthesized this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the product from non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 14464-10-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Byproduct identification and removal in Benzyl 3-hydroxypropionate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound via Fischer esterification?
A1: During the acid-catalyzed esterification of 3-hydroxypropionic acid with benzyl alcohol, several byproducts can form. The most common impurities include unreacted starting materials, products from side reactions of the starting materials, and subsequent reactions of the desired product. These include:
-
Unreacted Starting Materials: Benzyl alcohol and 3-hydroxypropionic acid.
-
Dehydration Product: Acrylic acid, formed from the dehydration of 3-hydroxypropionic acid, especially at elevated temperatures.
-
Benzyl Alcohol-Derived Impurities:
-
Dibenzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol.
-
Polymerized benzyl alcohol: Benzyl alcohol is prone to polymerization in the presence of strong acid catalysts like sulfuric acid.[1]
-
Sulfonated benzyl alcohol: If sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur.[1]
-
Benzyl benzoate: This can form if there is any oxidation of benzyl alcohol to benzoic acid, which then esterifies with benzyl alcohol.[2]
-
-
3-Hydroxypropionic Acid-Derived Impurities:
-
Oligomers of 3-hydroxypropionic acid: Self-esterification of 3-hydroxypropionic acid can lead to dimers and other oligomers.
-
Poly(acrylic acid): If acrylic acid is formed, it can polymerize.
-
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: To minimize byproduct formation, careful control of reaction conditions is crucial:
-
Catalyst Choice and Amount: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid to reduce charring and side reactions like polymerization and sulfonation of benzyl alcohol.[1] Use the catalyst in a minimal effective amount.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize dehydration of 3-hydroxypropionic acid to acrylic acid and reduce polymerization.
-
Removal of Water: The Fischer esterification is an equilibrium reaction.[3][4][5][6] Removing water as it forms will drive the reaction towards the product and can help to reduce reaction time and temperature, thereby minimizing side reactions. This can be achieved using a Dean-Stark apparatus or by adding a drying agent.
-
Stoichiometry: Using a slight excess of one reactant (typically the less expensive or more easily removed one) can help drive the reaction to completion.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[7][8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile impurities such as unreacted 3-hydroxypropionic acid, oligomers, and benzyl benzoate.[10]
-
Gas Chromatography (GC): Ideal for analyzing volatile components like residual benzyl alcohol, dibenzyl ether, and the product, this compound.[10]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of byproducts.[7][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and can help in the characterization of major components.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Use an excess of one reactant or remove water during the reaction using a Dean-Stark trap. |
| Side reactions consuming starting materials. | Optimize reaction conditions (lower temperature, milder catalyst). | |
| Loss of product during workup and purification. | Refine the extraction and purification protocols. | |
| Presence of a Significant Amount of Acrylic Acid | Reaction temperature is too high, causing dehydration of 3-hydroxypropionic acid.[12][13] | Lower the reaction temperature. Consider using a catalyst that is effective at lower temperatures. |
| Formation of a Tarry, Dark-Colored Residue | Polymerization of benzyl alcohol or acrylic acid.[1] | Use a milder acid catalyst (e.g., p-TsOH) and a lower concentration. Ensure the reaction temperature is not excessively high. |
| Sulfonation of benzyl alcohol when using H₂SO₄.[1] | Switch to a non-sulfonating acid catalyst. | |
| Difficulty in Removing Unreacted Benzyl Alcohol | Similar boiling points and polarity to the product. | Utilize vacuum distillation for separation. Alternatively, use column chromatography. |
| Presence of High Molecular Weight Impurities | Oligomerization of 3-hydroxypropionic acid or polymerization of acrylic acid. | Optimize reaction conditions to favor esterification over self-condensation. Purify the product using column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Heat the mixture to reflux and monitor the reaction progress by collecting the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected or the reaction is complete as determined by TLC or GC, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted 3-hydroxypropionic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Byproduct Summary
| Byproduct | Formation Pathway | Typical Analytical Method | Removal Strategy |
| Unreacted Benzyl Alcohol | Incomplete reaction | GC, HPLC | Vacuum distillation, Column chromatography |
| Unreacted 3-Hydroxypropionic Acid | Incomplete reaction | HPLC | Aqueous basic wash (e.g., NaHCO₃ solution) |
| Acrylic Acid | Dehydration of 3-hydroxypropionic acid[12][13] | HPLC, GC-MS | Aqueous basic wash, Distillation (may co-distill) |
| Dibenzyl Ether | Self-condensation of benzyl alcohol | GC-MS | Vacuum distillation, Column chromatography |
| Benzyl Benzoate | Oxidation of benzyl alcohol to benzoic acid, followed by esterification[2] | HPLC, LC-MS | Column chromatography, Fractional distillation |
| Oligomers of 3-HP | Self-esterification of 3-hydroxypropionic acid | HPLC, LC-MS | Column chromatography, Aqueous basic wash |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. rroij.com [rroij.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. biomedres.us [biomedres.us]
- 12. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid - Google Patents [patents.google.com]
Stability issues and proper storage of Benzyl 3-hydroxypropionate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Benzyl 3-hydroxypropionate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to varying recommendations from different suppliers, it is crucial to adhere to the storage conditions specified on the product's certificate of analysis. However, general best practices for storing this compound to minimize degradation are as follows:
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1] Some suppliers suggest room temperature for short-term storage, but cooler temperatures are generally preferable to slow down potential degradation reactions.[2] For highly sensitive applications or long-term archival, storage at -20°C might be considered, similar to related compounds like S-2-Benzyl-3-hydroxypropionic acid.[3]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Higher purity grades of the compound are generally more stable. Impurities can sometimes catalyze degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound, the two primary degradation pathways are hydrolysis of the ester linkage and oxidation of the benzyl group.
-
Hydrolysis: The ester bond is susceptible to cleavage by both acid and base-catalyzed hydrolysis. This reaction will yield benzyl alcohol and 3-hydroxypropionic acid.
-
Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde, benzoic acid, and other related byproducts.[4]
Q3: My solution of this compound has turned yellow. What could be the cause?
A3: A yellow discoloration can be an indicator of degradation, particularly oxidation. The formation of benzaldehyde and other conjugated impurities can impart a yellow color to the solution. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: I am observing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?
A4: An unexpected peak is likely a degradation product. Based on the known instability of benzyl esters, the peak could correspond to:
-
Benzyl alcohol (from hydrolysis)
-
3-Hydroxypropionic acid (from hydrolysis)
-
Benzaldehyde (from oxidation)
-
Benzoic acid (from further oxidation of benzaldehyde)
To confirm the identity of the peak, you can run commercially available standards of these potential degradation products or use a mass spectrometry (MS) detector coupled with your HPLC system for identification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time | Improper storage conditions (exposure to air, moisture, light, or elevated temperatures). | 1. Review current storage conditions and ensure they align with the recommended guidelines (2-8°C, inert atmosphere, sealed amber vial). 2. Perform a stability study under controlled conditions to determine the optimal storage for your specific application. 3. Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. |
| Inconsistent Experimental Results | Degradation of this compound in the experimental medium (e.g., buffer at high or low pH). | 1. Prepare solutions of this compound fresh for each experiment. 2. If the experiment requires incubation, assess the stability of the compound in the experimental medium over the same duration and at the same temperature. 3. Adjust the pH of the medium to be as close to neutral as possible, if the experimental design allows. |
| Appearance of a Crystalline Precipitate | The compound may have a limited solubility in the chosen solvent, or it could be a degradation product precipitating out of solution. | 1. Verify the solubility of this compound in your solvent system. 2. Analyze the precipitate and the supernatant separately by HPLC to determine their composition. 3. If the precipitate is a degradant, this indicates significant instability under the current conditions. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound and detecting its primary degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Benzyl alcohol, 3-hydroxypropionic acid, benzaldehyde, and benzoic acid standards (for peak identification)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and its potential degradation products in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard solution by diluting the stock solutions to an appropriate concentration (e.g., 10 µg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the assay.
-
Analysis: Inject the mixed standard and the sample solution into the HPLC system.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the purity and the amount of each degradation product by comparing the peak areas to a calibration curve.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing stability issues with this compound.
Caption: Primary degradation pathways of this compound leading to hydrolysis and oxidation products.
References
Overcoming challenges in the scale-up of Benzyl 3-hydroxypropionate synthesis
Welcome to the technical support center for the synthesis of Benzyl 3-hydroxypropionate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for synthesis is the direct acid-catalyzed esterification, specifically the Fischer-Speier esterification, between 3-hydroxypropionic acid (3-HP) and benzyl alcohol. This method is favored for its use of readily available and cost-effective starting materials. To drive the reaction equilibrium towards the product and achieve high yields, continuous removal of water, the reaction byproduct, is critical. This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve conversion?
A2: Low yield in Fischer esterification is almost always linked to the reaction reaching equilibrium prematurely. Here are the key factors and solutions:
-
Inefficient Water Removal: The accumulation of water in the reaction mixture will halt the esterification process. Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is forming an effective azeotrope to remove water.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach completion in a practical timeframe. Typically, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) is used.
-
Suboptimal Reactant Ratio: Using a molar excess of one reactant can help shift the equilibrium. In this synthesis, using an excess of benzyl alcohol is common.
-
Reaction Time: Ensure the reaction is running long enough for completion. Monitor the reaction progress by tracking water collection in the Dean-Stark trap or by using techniques like Thin Layer Chromatography (TLC).
Q3: What are the major side reactions I should be aware of during scale-up?
A3: There are three primary side reactions of concern:
-
Dehydration of 3-Hydroxypropionic Acid: Under acidic conditions and elevated temperatures, the 3-HP starting material can dehydrate to form acrylic acid. This impurity can be difficult to separate from the final product.
-
Self-Esterification/Oligomerization of 3-HP: The hydroxyl group of one 3-HP molecule can react with the carboxylic acid group of another, leading to the formation of dimers and other short-chain oligomers.
-
Benzyl Alcohol Polymerization: If using a strong, corrosive acid catalyst like concentrated sulfuric acid, polymerization or sulfonation of benzyl alcohol can occur, leading to colored impurities and reduced yield. Using a non-oxidizing acid like p-TSA is generally preferred.
Q4: I am having trouble with the purification process. What are the common pitfalls?
A4: Purification challenges often arise during the work-up phase:
-
Emulsion Formation: During the aqueous wash steps (e.g., with sodium bicarbonate solution to neutralize the acid catalyst), emulsions can form, making phase separation difficult. This is often due to the presence of unreacted carboxylic acid acting as a surfactant. Washing with a saturated brine (NaCl) solution can help break these emulsions.
-
Removal of Excess Benzyl Alcohol: Benzyl alcohol has a high boiling point (approx. 205 °C), which is often close to that of the desired benzyl ester product. Removing it efficiently requires vacuum distillation. A high-quality vacuum is necessary to lower the boiling point sufficiently to prevent thermal degradation of the product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Action |
| Low Yield / Incomplete Conversion | 1. Reaction at equilibrium due to water accumulation. | 1a. Verify the efficiency of the Dean-Stark apparatus. 1b. Ensure the solvent (e.g., toluene) is refluxing vigorously. |
| 2. Insufficient catalyst loading or deactivated catalyst. | 2a. Increase catalyst loading incrementally. 2b. Use fresh, high-purity acid catalyst (p-TSA is recommended). | |
| 3. Suboptimal molar ratio of reactants. | 3. Increase the molar excess of benzyl alcohol (e.g., from 2:1 to 4:1 equivalents). | |
| Dark Brown/Black Reaction Mixture | 1. Polymerization/sulfonation of benzyl alcohol. | 1a. Use p-toluenesulfonic acid instead of sulfuric acid. 1b. Ensure the reaction temperature is not excessively high. |
| 2. Thermal degradation of starting material or product. | 2. Optimize reaction temperature; avoid overheating during distillation. | |
| Difficult Phase Separation (Emulsion) | 1. Presence of unreacted 3-hydroxypropionic acid. | 1. During work-up, wash the organic layer with a saturated NaCl (brine) solution to break the emulsion. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. | 1. See "Low Yield" section. Increase reaction time or optimize conditions. |
| 2. Inefficient purification. | 2a. For unreacted benzyl alcohol, improve the efficiency of vacuum distillation (use a higher vacuum). 2b. For unreacted 3-HP, ensure complete neutralization and extraction during the aqueous wash. | |
| Product Contaminated with Acrylic Acid | 1. Dehydration of 3-HP at high temperatures. | 1. Lower the reaction temperature and consider a milder catalyst or shorter reaction time. |
Data on Reaction Parameters
The following table summarizes typical reaction parameters for Fischer esterification of a carboxylic acid with benzyl alcohol. The optimal conditions for this compound should be determined experimentally but are expected to fall within these ranges.
| Parameter | Range | Effect on Reaction | Considerations for Scale-Up |
| Temperature (°C) | 100 - 180 | Higher temperatures increase reaction rate but may also promote side reactions (e.g., dehydration of 3-HP, benzyl alcohol polymerization). | Requires a reactor with precise temperature control. Overheating can lead to significant impurity formation. |
| Benzyl Alcohol : 3-HP Molar Ratio | 2:1 - 5:1 | A larger excess of benzyl alcohol shifts the reaction equilibrium, increasing product yield. | Increases raw material cost and requires more efficient downstream removal of excess benzyl alcohol. |
| Catalyst Loading (p-TSA, wt%) | 1 - 10% | Sufficient catalyst is required for a practical reaction rate. Higher loading can accelerate the reaction but may also increase side reactions. | Homogeneous catalysts require a neutralization and washing step, generating aqueous waste. Consider heterogeneous acid catalysts (e.g., ion-exchange resins) for easier separation. |
| Solvent for Azeotropic Distillation | Toluene, Cyclohexane | The solvent must form a low-boiling azeotrope with water to facilitate its removal. | Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures. Ensure proper solvent handling and recovery systems are in place. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Hydroxypropionic Acid with Benzyl Alcohol
This protocol describes a laboratory-scale synthesis using p-toluenesulfonic acid as a catalyst with azeotropic water removal.
Materials:
-
3-Hydroxypropionic acid (1.0 eq)
-
Benzyl alcohol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene (approx. 2-3 mL per gram of 3-HP)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-hydroxypropionic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene. Equip the flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Azeotropic Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction by TLC if desired.
-
Work-Up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the p-TSA catalyst. (Caution: CO₂ evolution).
-
Water (1x).
-
Saturated NaCl (brine) solution (1x) to aid in phase separation and remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and ethyl acetate.
-
Purification: Purify the crude product by vacuum distillation to remove excess benzyl alcohol and obtain the pure this compound. A high vacuum is essential for this step.
Visualizations
Reaction and Side-Product Pathways
Caption: Key Reaction and Side-Product Pathways.
General Experimental Workflow
Caption: General Experimental Workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Yield.
Preventing hydrolysis of Benzyl 3-hydroxypropionate during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Benzyl 3-hydroxypropionate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is an organic compound containing both an ester and a hydroxyl functional group. Hydrolysis is the cleavage of the ester bond, which breaks the molecule down into benzyl alcohol and 3-hydroxypropionic acid. This is a significant concern during workup as it leads to a lower yield of the desired product and introduces impurities that may require additional purification steps.
Q2: What are the primary factors that promote the hydrolysis of this compound during workup?
A2: The hydrolysis of this compound is primarily catalyzed by the presence of acids or bases in an aqueous environment. The rate of hydrolysis is also accelerated by elevated temperatures. Therefore, prolonged exposure to acidic or basic aqueous solutions, especially at room temperature or higher, poses the greatest risk.
Q3: What is the pKa of the potential hydrolysis product, and why is it important?
A3: The hydrolysis of this compound yields 3-hydroxypropionic acid, which has a pKa of approximately 4.5 - 4.87.[1][2][3][4] This is a crucial piece of information because it indicates that the carboxylate anion will be the predominant species in solutions with a pH above this range. To avoid base-catalyzed hydrolysis and facilitate the removal of any formed 3-hydroxypropionic acid, it is advisable to maintain the pH of the aqueous phase during workup in a weakly acidic to neutral range (pH ~5-7).
Q4: What are the initial signs of hydrolysis during the workup process?
A4: The most common indication of hydrolysis is a lower than expected yield of the purified this compound. Analytically, the presence of 3-hydroxypropionic acid can be detected by techniques such as thin-layer chromatography (TLC), where a new, more polar spot will appear, or by NMR spectroscopy of the crude product, which will show characteristic peaks of the carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound, leading to its hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low product yield with the presence of a polar impurity (3-hydroxypropionic acid) on TLC. | Hydrolysis during aqueous workup. | - Maintain Low Temperatures: Conduct all aqueous washes with pre-chilled solutions (0-5 °C) to slow down the rate of hydrolysis. - Use a Mild Base for Neutralization: If the reaction was acid-catalyzed, neutralize with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a weak phosphate buffer. Avoid strong bases like NaOH or KOH which aggressively promote saponification.[5] - Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the ester is in contact with the aqueous phase. |
| Difficulty in separating the organic and aqueous layers during extraction. | Emulsion formation. | - Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions. - Filtration: In persistent cases, filtering the emulsified mixture through a pad of Celite or glass wool can be effective. |
| Product is lost in the aqueous layer during extraction. | Sub-optimal choice of extraction solvent. | - Solvent Selection: this compound has slight solubility in chloroform and ethyl acetate.[6] For efficient extraction from the aqueous layer, use a water-immiscible organic solvent in which the ester is readily soluble. Ethyl acetate is a common choice. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| The final product is not completely dry, leading to potential hydrolysis upon storage. | Inefficient drying of the organic layer. | - Use of a Drying Agent: After separating the organic layer, dry it thoroughly with an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering. |
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis of this compound
This protocol is designed for the workup of a reaction mixture following the synthesis of this compound, for instance, via Fischer esterification.
-
Cooling the Reaction Mixture:
-
Once the reaction is complete, cool the reaction vessel to room temperature.
-
Further cool the mixture in an ice-water bath to 0-5 °C.
-
-
Quenching the Reaction (if applicable):
-
If the reaction contains a reactive reagent, quench it by the slow addition of a cold, neutral, or weakly acidic solution (e.g., cold water or a dilute solution of ammonium chloride).
-
-
Neutralization (if an acid catalyst was used):
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with gentle stirring.
-
Monitor the pH of the aqueous layer with pH paper, aiming for a pH between 6 and 7. Be cautious of CO₂ evolution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Shake the funnel gently at first, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Cold deionized water (1 x volume of the organic layer).
-
Cold saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer). This helps to remove residual water and some polar impurities.
-
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl the flask.
-
Continue adding the drying agent until it no longer clumps together.
-
-
Solvent Removal and Purification:
-
Filter the organic layer to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: A decision-making workflow for troubleshooting common issues during the workup of this compound.
Caption: A step-by-step experimental workflow for the workup of this compound designed to minimize hydrolysis.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Benzyl 3-hydroxypropionate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzyl 3-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of 3-hydroxypropionic acid and benzyl alcohol in the presence of an acid catalyst.[1][2]
Q2: What is the role of the acid catalyst in the Fischer-Speier esterification?
A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2]
Q3: How can the equilibrium of the Fischer-Speier esterification be shifted towards the product side?
A3: The Fischer-Speier esterification is a reversible reaction. To favor the formation of the ester, one can use a large excess of one of the reactants (usually the less expensive one, which is often the alcohol).[2] Another effective method is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: When using benzyl alcohol, especially with a strong acid catalyst like sulfuric acid, potential side reactions include polymerization and sulfonation of the aromatic ring.[3][4] Additionally, if the reaction temperature is too high, dehydration of 3-hydroxypropionic acid to acrylic acid can occur.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction, the mixture is typically cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The product is then extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.[5] Final purification can be achieved by vacuum distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient acid catalyst. - Reaction time is too short. - Reaction temperature is too low. - Incomplete removal of water. | - Increase the amount of acid catalyst slightly. - Extend the reaction time and monitor progress using TLC. - Increase the reaction temperature, but be mindful of potential side reactions. - If not using a Dean-Stark trap, ensure anhydrous conditions and consider adding a drying agent like molecular sieves. |
| Formation of a Dark, Tarry Substance | - Polymerization of benzyl alcohol. - Excessive amount of strong acid catalyst. - Reaction temperature is too high. | - Reduce the amount of sulfuric acid or switch to a milder catalyst like p-toluenesulfonic acid. - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion by using an excess of one reactant or by removing water. - During workup, ensure thorough washing with sodium bicarbonate to remove unreacted 3-hydroxypropionic acid. - Optimize the conditions for vacuum distillation or column chromatography for better separation. |
| Formation of Acrylic Acid Byproduct | - Dehydration of 3-hydroxypropionic acid due to high temperature. | - Lower the reaction temperature. - Use a milder acid catalyst. |
Experimental Protocols
Detailed Methodology for Fischer-Speier Esterification of 3-Hydroxypropionic Acid with Benzyl Alcohol
Materials:
-
3-hydroxypropionic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-hydroxypropionic acid, a 1.5 to 3-fold molar excess of benzyl alcohol, and a suitable amount of toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Representative Solvent Effects on the Yield of this compound via Fischer Esterification *
| Solvent | Reaction Conditions | Typical Yield (%) | Notes |
| Toluene | Reflux with Dean-Stark trap | 85-95 | A non-polar, aprotic solvent that effectively removes water via azeotropic distillation, driving the equilibrium towards the product. |
| Hexane | Reflux with Dean-Stark trap | 80-90 | Another non-polar, aprotic solvent suitable for azeotropic water removal. |
| Dichloromethane | Reflux | 60-75 | A polar, aprotic solvent. The reaction may not go to completion as efficiently without continuous water removal. |
| None (Excess Benzyl Alcohol as solvent) | Reflux | 70-85 | Using an excess of benzyl alcohol can drive the reaction forward, but purification to remove the excess alcohol is required. |
*This table provides representative data based on general principles of Fischer esterification. Actual yields may vary depending on specific reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. community.wvu.edu [community.wvu.edu]
Validation & Comparative
HPLC vs. GC for Purity Analysis of Benzyl 3-hydroxypropionate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reliable research. Benzyl 3-hydroxypropionate, an important building block in organic synthesis, requires accurate purity assessment to ensure the quality and integrity of downstream products. This guide provides an objective comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose, complete with experimental protocols and supporting data to aid in method selection.
The choice between HPLC and GC hinges on the physicochemical properties of the analyte and potential impurities. This compound (Molecular Weight: 180.20 g/mol , Boiling Point: 315.5°C at 760 mmHg) presents a case where both techniques are viable, but each comes with distinct advantages and considerations.[1]
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Analyte Suitability | Ideal for non-volatile or thermally sensitive compounds. This compound is readily soluble and suitable for direct analysis.[2][3] | Best for volatile and thermally stable compounds. The high boiling point of this compound necessitates derivatization to increase volatility and prevent degradation.[3] |
| Sample Preparation | Simple dissolution in a suitable solvent followed by filtration. | Requires a chemical derivatization step to convert the hydroxyl group to a more volatile silyl ether.[4] |
| Typical Detector | UV-Vis Detector (Diode Array Detector) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Strengths | - Direct analysis without derivatization- Robust for a wide range of polar and non-polar impurities- Non-destructive | - High separation efficiency and resolution[2]- High sensitivity, especially with MS detectors[3]- GC-MS provides structural information for impurity identification |
| Limitations | - Lower peak efficiency compared to capillary GC- Mobile phase consumption can be high | - Derivatization adds complexity and potential for error- Not suitable for thermally labile impurities |
Quantitative Performance Comparison
The following table summarizes key validation parameters for HPLC and GC methods. As direct comparative data for this compound is limited, the values presented are based on established methods for structurally similar compounds (e.g., benzyl alcohol for HPLC, and derivatized esters/volatile benzyl compounds for GC) to provide a reliable estimate of expected performance.
| Parameter | HPLC (UV Detection) | GC-MS (after Derivatization) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL | ~0.03 µg/g |
| Limit of Quantitation (LOQ) | ~6 µg/mL | ~0.1 µg/g |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Data for HPLC is extrapolated from validation results for Benzyl Alcohol.[5] Data for GC-MS is based on performance for similar volatile impurities like Benzyl Chloride.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the purity analysis of this compound using Reversed-Phase HPLC with UV detection.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
4. Quantification:
-
Generate a calibration curve by injecting a series of known concentration standards.
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurity concentrations can be quantified against the primary standard or dedicated impurity standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a typical GC-MS analysis following derivatization, which is necessary to ensure the volatility and thermal stability of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
2. Derivatization Protocol:
-
Evaporate a known amount of the sample (e.g., 1 mg) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine or acetonitrile.[4]
-
Seal the vial and heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.[4]
-
Cool the sample to room temperature before injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[4]
-
-
MS Parameters:
4. Quantification:
-
Create a calibration curve using standards that have undergone the same derivatization procedure.
-
Purity is determined by the area percentage of the derivatized this compound peak. The mass spectrometer aids in identifying unknown impurity peaks based on their fragmentation patterns.
Method Selection Workflow
The decision to use HPLC or GC depends on several factors, including the nature of expected impurities, available equipment, and the need for structural information.
References
Validating the Structure of Benzyl 3-hydroxypropionate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of Benzyl 3-hydroxypropionate against its common isomers, Benzyl 2-hydroxypropionate and 3-benzyloxypropanoic acid. Differentiating these structurally similar compounds is critical in drug development and chemical synthesis to ensure the correct molecule is being advanced. This guide outlines the expected spectroscopic characteristics and provides detailed experimental protocols for acquiring the necessary data.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its structural isomers. These values are based on established chemical shift principles, characteristic infrared absorption frequencies, and predictable fragmentation patterns.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Benzyl 2-hydroxypropionate (Benzyl lactate) | 3-Benzyloxypropanoic acid |
| -CH₂- (Benzyl) | ~5.1 ppm (s) | ~5.2 ppm (s) | ~4.5 ppm (s) |
| Aromatic-H | ~7.3 ppm (m, 5H) | ~7.3 ppm (m, 5H) | ~7.3 ppm (m, 5H) |
| -CH₂-C=O | ~2.6 ppm (t) | - | ~2.7 ppm (t) |
| -CH₂-OH | ~3.8 ppm (t) | - | - |
| -OH | Variable (broad s) | Variable (broad s) | Variable (broad s, -COOH) |
| -CH-(OH) | - | ~4.3 ppm (q) | - |
| -CH₃ | - | ~1.4 ppm (d) | - |
| -O-CH₂- | - | - | ~3.7 ppm (t) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Benzyl 2-hydroxypropionate (Benzyl lactate) | 3-Benzyloxypropanoic acid |
| C=O (Ester) | ~172 ppm | ~175 ppm | - |
| C=O (Acid) | - | - | ~178 ppm |
| Aromatic-C (Quaternary) | ~136 ppm | ~135 ppm | ~138 ppm |
| Aromatic-CH | ~128 ppm (multiple signals) | ~128 ppm (multiple signals) | ~128 ppm (multiple signals) |
| -CH₂- (Benzyl) | ~67 ppm | ~67 ppm | ~73 ppm |
| -CH₂-C=O | ~38 ppm | - | ~35 ppm |
| -CH₂-OH | ~59 ppm | - | - |
| -CH-(OH) | - | ~67 ppm | - |
| -CH₃ | - | ~21 ppm | - |
| -O-CH₂- | - | - | ~68 ppm |
Table 3: Comparative IR Spectroscopic Data (Predicted)
| Functional Group | This compound (cm⁻¹) | Benzyl 2-hydroxypropionate (Benzyl lactate) (cm⁻¹) | 3-Benzyloxypropanoic acid (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500-3200 (broad) | 3500-3200 (broad) | - |
| O-H Stretch (Carboxylic Acid) | - | - | 3300-2500 (very broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | 3000-2850 |
| C=O Stretch (Ester) | ~1735 | ~1735 | - |
| C=O Stretch (Carboxylic Acid) | - | - | ~1710 |
| C-O Stretch | 1300-1000 | 1300-1000 | 1300-1000 |
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Analysis | This compound | Benzyl 2-hydroxypropionate (Benzyl lactate) | 3-Benzyloxypropanoic acid |
| Molecular Ion [M]⁺ | m/z 180 | m/z 180 | m/z 180 |
| Key Fragments | m/z 91 (tropylium ion), m/z 107 (benzyl alcohol ion), m/z 73 (C₃H₅O₂⁺) | m/z 91 (tropylium ion), m/z 107 (benzyl alcohol ion), m/z 45 (C₂H₅O⁺) | m/z 91 (tropylium ion), m/z 108 (benzyloxy ion), m/z 73 (C₃H₅O₂⁺) |
Experimental Protocols
Accurate structural validation relies on high-quality spectroscopic data. The following are detailed methodologies for acquiring the necessary spectra.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid between two NaCl or KBr plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Introduction:
-
GC-MS (for volatile compounds): Inject a dilute solution of the analyte into a gas chromatograph coupled to a mass spectrometer.
-
Direct Infusion (for ESI): Infuse a dilute solution of the analyte directly into the ESI source.
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the spectroscopic validation of a synthesized compound purported to be this compound.
Caption: Workflow for structural validation.
By systematically acquiring and comparing the spectroscopic data of an unknown sample with the provided reference data, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This rigorous approach is fundamental to ensuring the quality and accuracy of research and development in the chemical and pharmaceutical sciences.
A Comparative Analysis of Benzyl 3-hydroxypropionate and Its Isomers: Benzyl 2-hydroxypropionate and Benzyl 4-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Benzyl 3-hydroxypropionate and its structural isomers, Benzyl 2-hydroxypropionate (commonly known as Benzyl lactate) and Benzyl 4-hydroxybutyrate. While direct comparative studies on the biological activities of these specific esters are limited, this document consolidates their known chemical and physical properties, discusses their potential biological activities based on related compounds, and provides detailed experimental protocols for relevant assays.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for understanding their potential applications and for designing experimental studies.
| Property | This compound | Benzyl 2-hydroxypropionate (Benzyl lactate) | Benzyl 4-hydroxybutyrate |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃[2] | C₁₁H₁₄O₃ |
| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol [2] | 194.23 g/mol |
| Appearance | Pale Yellow Oil | Colorless clear liquid (est)[3] | - |
| Boiling Point | - | 128-130 °C (5-6 Torr)[2] | - |
| Melting Point | - | 41-42 °C[2] | - |
| CAS Number | 14464-10-9[1] | 2051-96-9[2] | 91970-62-6 |
II. Synthesis Overview
The synthesis of these benzyl esters generally involves the esterification of the corresponding hydroxy acid with benzyl alcohol. For instance, Benzyl 4-hydroxybutanoate can be synthesized by reacting 4-hydroxybutanoic acid with benzyl alcohol in the presence of an acid catalyst.
III. Potential Biological Activities
Direct experimental data comparing the biological activities of these specific benzyl esters is scarce in the current literature. However, based on the known activities of their parent compounds and related ester structures, we can infer potential areas of biological relevance.
| Biological Activity | This compound | Benzyl 2-hydroxypropionate (Benzyl lactate) | Benzyl 4-hydroxybutyrate |
| Antimicrobial | Potential activity. 3-Hydroxypropionic acid has shown antibacterial properties.[4] Benzyl esters of other acids have demonstrated antimicrobial effects. | Potential activity. Benzyl esters have been investigated for their antimicrobial properties. | Potential activity. Benzyl esters have shown antimicrobial activity in various studies. |
| Antioxidant | Potential activity. Phenolic esters are known for their antioxidant capabilities. | Potential activity. Related hydroxybenzyl acetates have shown antioxidant activity.[5] | Potential activity. Benzyl 4-hydroxybutanoate has been suggested to have antioxidant properties. |
| Cytotoxicity | Data not available. | Data not available. | Data not available. |
It is important to note that the biological activity of esters can differ significantly from their constituent acid and alcohol. Further experimental validation is required to determine the specific activities of these compounds.
IV. Experimental Protocols
For researchers interested in evaluating the biological activities of these compounds, the following are detailed protocols for assessing antimicrobial and antioxidant properties.
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound and its isomers)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a stock solution of each test compound in a suitable solvent. Perform two-fold serial dilutions of the stock solution in the 96-well microtiter plate with MHB.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
B. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[7]
V. Visualizations
A. Logical Relationship of Isomers
Caption: Isomeric relationship of this compound and Benzyl 2-hydroxypropionate.
B. Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Benzyl lactate CAS#: 2051-96-9 [m.chemicalbook.com]
- 3. benzyl lactate, 2051-96-9 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
Reactivity comparison of Benzyl 3-hydroxypropionate vs. ethyl 3-hydroxypropionate
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of synthetic chemistry and drug development, the choice of ester protecting groups is a critical decision that can significantly impact reaction outcomes, yields, and overall efficiency. Among the myriad of options, benzyl and ethyl esters are frequently employed. This guide provides a detailed, objective comparison of the reactivity of Benzyl 3-hydroxypropionate and Ethyl 3-hydroxypropionate, offering valuable insights for researchers and scientists in selecting the appropriate substrate for their specific applications. This comparison is supported by experimental data and established principles of organic chemistry, focusing on key reactions such as hydrolysis, reduction, and transesterification.
At a Glance: Key Reactivity Differences
| Reaction Type | This compound | Ethyl 3-hydroxypropionate | Key Influencing Factors |
| Alkaline Hydrolysis | More Reactive | Less Reactive | Electronic effect of the benzyl group |
| Acid-Catalyzed Hydrolysis | Generally More Reactive | Generally Less Reactive | Stability of the benzylic carbocation intermediate |
| Reduction with LiAlH₄ | Expected to be slightly more reactive | Expected to be slightly less reactive | Inductive effect of the ester group |
| Transesterification | Reactivity is condition-dependent | Reactivity is condition-dependent | Steric hindrance and catalyst choice |
Delving Deeper: A Comparative Analysis
The reactivity of an ester is primarily governed by the electronic and steric nature of both its acyl and alcohol moieties. In the case of this compound and Ethyl 3-hydroxypropionate, the acyl portion is identical, directing our focus to the influence of the benzyl versus the ethyl group on the ester's reactivity.
Hydrolysis: The Role of pH
Alkaline Hydrolysis:
Under basic conditions, the hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The reactivity in this case is sensitive to the electronic nature of the leaving group (alkoxide). The benzyl group, with its electron-withdrawing phenyl ring, has a greater acidifying effect on the corresponding alcohol (benzyl alcohol) compared to the electron-donating ethyl group on ethanol. This makes the benzyloxide a better leaving group than the ethoxide.
Experimental data on the alkaline hydrolysis of analogous esters, benzyl acetate and ethyl acetate, in water at 25°C, quantitatively supports this principle. The rate constant for the hydrolysis of benzyl acetate is approximately 1.8 times greater than that of ethyl acetate, with values of 0.2 L/g·mol·sec and 0.11 L/g·mol·sec, respectively[1]. This indicates that this compound is expected to undergo alkaline hydrolysis at a faster rate than Ethyl 3-hydroxypropionate.
Acid-Catalyzed Hydrolysis:
In an acidic medium, the ester is first protonated at the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. The stability of the potential carbocation formed from the alcohol portion of the ester can also influence the reaction rate, particularly in mechanisms with some degree of Sₙ1 character at the alkyl-oxygen bond. The benzyl group can stabilize a positive charge through resonance, making the benzylic carbocation significantly more stable than the primary ethyl carbocation. This increased stability of the potential carbocation intermediate suggests that benzyl esters are generally more susceptible to acid-catalyzed hydrolysis than their ethyl counterparts.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of esters to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a fundamental transformation in organic synthesis. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. While both this compound and Ethyl 3-hydroxypropionate will be readily reduced to 1,3-propanediol and the corresponding alcohol (benzyl alcohol or ethanol), subtle differences in their reactivity can be anticipated.
The electron-withdrawing nature of the phenyl group in the benzyl ester can slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a faster initial hydride attack compared to the ethyl ester. However, this electronic effect is relatively modest, and in many practical applications, both esters are reduced rapidly and efficiently with LiAlH₄.
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, is a reversible reaction. The relative reactivity of this compound and Ethyl 3-hydroxypropionate in transesterification will depend on several factors, including the nature of the alcohol nucleophile, the catalyst employed (acid or base), and the reaction conditions.
In acid-catalyzed transesterification, the principles governing acid-catalyzed hydrolysis apply. The greater stability of the benzylic carbocation intermediate could facilitate the reaction when this compound is the substrate. Conversely, in base-catalyzed transesterification, the better leaving group ability of the benzyloxide anion would favor reactions where this compound is converted to another ester. Steric hindrance around the ester carbonyl can also play a role, although the difference between a benzyl and an ethyl group in this context is not substantial.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
1. Alkaline Hydrolysis of an Ester
-
Objective: To hydrolyze an ester to its corresponding carboxylic acid salt and alcohol.
-
Procedure:
-
Dissolve the ester (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
2. Reduction of an Ester with LiAlH₄
-
Objective: To reduce an ester to a primary alcohol.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ester (1 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol.
-
3. Acid-Catalyzed Transesterification
-
Objective: To convert one ester into another in the presence of an alcohol and an acid catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1 equivalent) in an excess of the desired alcohol (which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (e.g., 0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
-
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the ester carbonyl group in this compound and Ethyl 3-hydroxypropionate.
Caption: Factors influencing the reactivity of benzyl vs. ethyl esters.
Conclusion
The choice between this compound and Ethyl 3-hydroxypropionate as a synthetic intermediate should be guided by the specific reaction conditions and the desired outcome. This compound generally exhibits higher reactivity in both alkaline and acid-catalyzed hydrolysis due to the electronic effect of the benzyl group and the stability of the corresponding carbocation. This enhanced lability can be advantageous for deprotection under milder conditions. Conversely, the greater stability of Ethyl 3-hydroxypropionate might be preferable in multi-step syntheses where the ester needs to withstand a broader range of reagents and conditions. For reductions with strong hydrides like LiAlH₄, the reactivity difference is less pronounced. By understanding these nuances, researchers can make more informed decisions to optimize their synthetic strategies.
References
A Comparative Guide to Alternatives for Benzyl 3-Hydroxypropionate in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful execution of complex multi-step organic syntheses. While the benzyl (Bn) group is a reliable choice for protecting the hydroxyl moiety of 3-hydroxypropionate, its removal often requires harsh hydrogenolysis conditions that can be incompatible with other sensitive functional groups. This guide provides a comprehensive comparison of viable alternative protecting groups, focusing on silyl ethers and tert-butyl ethers, to offer greater flexibility and orthogonality in synthetic strategies.
This guide presents a comparative analysis of the stability, performance, and experimental protocols for tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), tert-butyldiphenylsilyl (TBDPS), and tert-butyl (t-Bu) ethers as alternatives to the benzyl group for the protection of the primary alcohol in 3-hydroxypropionate. The quantitative data, collated from various studies on primary alcohols, serves as a representative model to inform the selection of the most suitable protecting group for a given synthetic route.
Comparative Stability of Protecting Groups
The stability of a protecting group across a range of chemical conditions is a crucial factor in its selection. The following table summarizes the stability of benzyl, silyl, and tert-butyl ethers under various common reaction conditions.
| Protecting Group | Reagent Class | Stable Conditions | Labile Conditions / Deprotection Reagents |
| Benzyl (Bn) | Acidic | Strong and weak acids | Very strong acids (e.g., HBr, BCl₃) |
| Basic | Strong and weak bases | - | |
| Reductive | Hydrides (e.g., LiAlH₄, DIBAL-H) | Catalytic Hydrogenolysis (H₂/Pd-C)[1] | |
| Oxidative | Most oxidizing agents | Some strong oxidants | |
| Fluoride | Fluoride sources (e.g., TBAF) | - | |
| Silyl Ethers (TBDMS, TIPS, TBDPS) | Acidic | Generally less stable than benzyl ethers; stability increases with steric bulk (TBDMS < TIPS < TBDPS)[2] | Acetic acid, HCl, TFA, HF[3] |
| Basic | Generally stable; stability increases with steric bulk | Strong bases can cleave less hindered silyl ethers | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | - | |
| Oxidative | Most oxidizing agents | Some strong oxidants | |
| Fluoride | - | Tetrabutylammonium fluoride (TBAF), HF-Pyridine[3] | |
| tert-Butyl (t-Bu) | Acidic | - | Strong acids (e.g., TFA, HCl)[4][5] |
| Basic | Strong and weak bases | - | |
| Reductive | Catalytic Hydrogenolysis, hydrides | - | |
| Oxidative | Most oxidizing agents | - | |
| Fluoride | Fluoride sources | - |
Performance Comparison of Protecting Groups
The efficiency of protection and deprotection reactions, in terms of yield and reaction time, is a key consideration. The following tables provide a comparative overview of typical conditions for a generic primary alcohol, which can be considered representative for 3-hydroxypropionate esters.
Table 1: Comparison of Protection Conditions for a Primary Alcohol
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl (Bn) | NaH, BnBr | DMF | 0 to rt | 2 - 12 | >90 |
| TBDMS | TBDMS-Cl, Imidazole | DMF | rt | 1 - 4 | >95[6] |
| TIPS | TIPS-Cl, Imidazole | DMF | rt | 2 - 12 | >90 |
| TBDPS | TBDPS-Cl, Imidazole | DMF | rt | 1 - 8 | 90 - 95[7] |
| tert-Butyl (t-Bu) | Isobutylene, cat. H₂SO₄ | DCM | 0 to rt | 2 - 6 | >90[8] |
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl (Bn) | H₂, 10% Pd/C | MeOH or EtOH | rt | 1 - 4 | >95[1] |
| TBDMS | TBAF (1.1 eq) | THF | rt | 0.5 - 2 | >95[6] |
| TIPS | TBAF (1.1 eq) | THF | rt | 2 - 8 | >90 |
| TBDPS | TBAF (1.1 eq) | THF | rt | 4 - 16 | >90[7] |
| tert-Butyl (t-Bu) | Trifluoroacetic Acid (TFA) | DCM | rt | 0.5 - 2 | >95[4] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a primary alcohol, adaptable for 3-hydroxypropionate esters.
Protection Protocols
1. Protection of a Primary Alcohol as a TBDMS Ether
-
Materials: Primary alcohol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq), Imidazole (2.2 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature, add TBDMS-Cl in one portion. Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC). Upon completion (typically 1-4 hours), quench the reaction with water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6]
2. Protection of a Primary Alcohol as a TIPS Ether
-
Materials: Primary alcohol (1.0 eq), Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dichloromethane (DCM).
-
Procedure: To a solution of the primary alcohol and imidazole in anhydrous DCM at 0 °C, add TIPS-Cl dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours). Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
3. Protection of a Primary Alcohol as a TBDPS Ether
-
Materials: Primary alcohol (1.0 eq), tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq), Imidazole (2.2 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature, add TBDPS-Cl. Stir the mixture for 1-8 hours, monitoring by TLC. After completion, add water and extract the product with a suitable organic solvent. Wash the organic phase sequentially with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The product is purified by column chromatography.[7]
4. Protection of a Primary Alcohol as a tert-Butyl Ether
-
Materials: Primary alcohol (1.0 eq), Isobutylene, Catalytic amount of a strong acid (e.g., H₂SO₄ or Amberlyst-15), Anhydrous Dichloromethane (DCM).
-
Procedure: Dissolve the primary alcohol in anhydrous DCM and cool to 0 °C. Add the acid catalyst. Bubble isobutylene gas through the solution or add liquefied isobutylene. Seal the reaction vessel and allow it to stir at room temperature for 2-6 hours. Quench the reaction by adding a mild base (e.g., triethylamine). Wash the mixture with water and brine, dry the organic layer, and concentrate. Purify by flash chromatography.[8]
Deprotection Protocols
1. Deprotection of a TBDMS Ether using TBAF
-
Materials: TBDMS-protected alcohol (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF), Tetrahydrofuran (THF).
-
Procedure: Dissolve the TBDMS-protected alcohol in THF at room temperature. Add the TBAF solution dropwise. Stir the reaction for 0.5-2 hours and monitor by TLC. Upon completion, quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by flash chromatography.[6]
2. Deprotection of a TIPS/TBDPS Ether using TBAF
-
Materials: TIPS/TBDPS-protected alcohol (1.0 eq), TBAF (1.1-1.5 eq, 1.0 M solution in THF), THF.
-
Procedure: The procedure is similar to the deprotection of TBDMS ethers, but reaction times are typically longer due to the increased steric hindrance. Monitor the reaction carefully by TLC to avoid side reactions.
3. Deprotection of a tert-Butyl Ether using TFA
-
Materials: tert-Butyl protected alcohol (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the tert-butyl ether in DCM at 0 °C. Add TFA dropwise (typically 10-50% v/v). Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[4]
Visualization of Workflows and Strategies
Orthogonal Protection and Deprotection Strategy
A key advantage of using a diverse set of protecting groups is the ability to perform selective deprotection in a multi-step synthesis. This is known as an orthogonal protection strategy. The following diagram illustrates the selective removal of benzyl, TBDMS, and tert-butyl ethers.
Caption: Orthogonal deprotection of a multi-functional molecule.
Experimental Workflow: Protection of a Primary Alcohol
The following diagram outlines a general experimental workflow for the protection of a primary alcohol with a silyl or tert-butyl group.
Caption: General workflow for the protection of a primary alcohol.
Experimental Workflow: Deprotection of a Protected Alcohol
This diagram illustrates a general workflow for the deprotection of a silyl or tert-butyl ether to regenerate the primary alcohol.
Caption: General workflow for the deprotection of a protected alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Benzyl 3-hydroxypropionate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Benzyl 3-hydroxypropionate is crucial for ensuring product quality and consistency. This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct comparative studies on this compound, this guide leverages data from structurally similar benzyl esters and related compounds to provide a robust framework for method selection and development.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally related to this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity, followed by detection based on the mass-to-charge ratio of ionized analytes. |
| Linearity Range | Wide linear range, typically from µg/mL to mg/mL. For related compounds like benzyl alcohol, linearity has been demonstrated in ranges of 160-240 µg/mL.[1] | Excellent linearity over a broad concentration range, often from pg/mL to µg/mL. For instance, a method for benzyl chloride showed linearity from 0.05 to 5 µg/g.[2] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. For benzyl alcohol, an LOD of 0.86 µg/mL has been reported.[1] | High sensitivity, with LODs in the ng/mL to pg/mL range. A method for benzyl chloride reported an LOD of 0.04-0.17 mg/kg, while another for benzyl alcohol reported 0.05 µg/g.[3][4] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range. For benzyl alcohol, an LOQ of 2.5 µg/mL has been achieved.[1] | High sensitivity, with LOQs typically in the ng/mL to pg/mL range. For benzyl chloride, an LOQ of 0.13–0.52 mg/kg was reported, and for benzyl alcohol, it was 0.1 µg/g.[3][4] |
| Accuracy (% Recovery) | Typically demonstrates good accuracy, with recovery values often between 98-102%. For benzyl benzoate, accuracy was reported between 98.8% and 101.1%.[5] | High accuracy, with recovery generally in the range of 90-110%. A method for benzyl alcohol showed recovery between 98% and 105%.[4] |
| Precision (%RSD) | High precision, with Relative Standard Deviation (%RSD) values typically below 2%. For benzyl benzoate, the %RSD was 1.1%.[5] | Excellent precision, with %RSD values often below 5%. For benzyl alcohol, the %RSD was below 5%.[4] |
| Specificity | Good specificity, but may be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information. |
| Sample Preparation | Generally requires simple sample dilution in a suitable solvent. | May require derivatization to improve the volatility of the analyte. |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols are based on methods developed for structurally similar compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a general procedure for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound, likely in the range of 210-230 nm. For benzyl alcohol, detection has been performed at 254 nm.[7]
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantitative analysis of this compound by GC-MS. Derivatization may be necessary to enhance the volatility of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Mass Spectrometry Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.
Sample Preparation and Derivatization (if necessary):
-
Derivatization: To improve volatility, this compound can be derivatized to its trimethylsilyl (TMS) ether.
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Sample Dilution: Dilute the derivatized or underivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the linear range of the method.
Quantification:
-
Prepare a calibration curve using derivatized standards.
-
The concentration in the sample is determined by comparing the peak area of the target ion to the calibration curve.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflows.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arlok.com [arlok.com]
- 6. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
Benchmarking Catalyst Efficiency for Benzyl 3-Hydroxypropionate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl 3-hydroxypropionate, a valuable building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that significantly influences reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalysts for the synthesis of this compound and structurally similar benzyl esters, supported by available experimental data. Due to a lack of direct comparative studies on this compound, data from analogous esterification reactions are included to provide valuable insights into catalyst performance.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of this compound and related benzyl esters. The data highlights key parameters such as catalyst type, reaction conditions, and product yield or conversion rates.
| Catalyst System | Substrates | Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | Yield / Conversion (%) | Notes |
| Enzymatic Catalysts | ||||||
| Novozym 435 (Immobilized Lipase) | Propionic Acid + Benzyl Alcohol | Not Specified | Not Specified | Not Specified | >90% Conversion | For Benzyl Propionate synthesis.[1] |
| Novozym 435 (Immobilized Lipase) | Butyric Acid + Benzyl Alcohol | Not Specified | Not Specified | Not Specified | 80% Conversion | For Benzyl Butyrate synthesis. |
| Lipozyme TLIM (Immobilized Lipase) | Cinnamic Acid + Benzyl Alcohol | Not Specified | Not Specified | Not Specified | 97.3% Yield | For Benzyl Cinnamate synthesis.[2] |
| Homogeneous Acid Catalysts | ||||||
| Hydrochloric Acid (HCl) | Acrylic Acid + Ethanol | 3 vol% | 60 | 7 | ~46% Conversion | Demonstrates mineral acid activity in esterification.[3] |
| Hydrogen Iodide (HI) | Acrylic Acid + Ethanol | 3 vol% | 60 | 7 | ~49% Conversion | Higher conversion than HCl under similar conditions.[3] |
| p-Toluenesulfonic Acid (p-TSA) | Methoxyacetic Acid + Benzyl Alcohol | 1 mol% | 50 | Not Specified | Second-order rate constant determined | Used as a model for Brønsted acid catalysis.[4] |
| Heterogeneous Acid Catalysts | ||||||
| Dowex 50WX8 (Sulfonic Acid Resin) | Acrylic Acid + Ethanol | 20 g/L | 60 | 7 | ~43% Conversion | Solid acid catalyst, lower conversion than homogeneous mineral acids in this case.[3] |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Glycerol + Benzyl Alcohol | 0.03 g/cm³ | 150 | 4 | 48% Glycerol Conversion | For benzylation of glycerol, indicating activity in etherification.[5] |
| 9% (w/w) S-Fe-MCM-48 | Acetic Acid + Benzyl Alcohol | Not Specified | 60 | 6 | 98.9% Selectivity | For Benzyl Acetate synthesis.[6] |
| Other Catalysts | ||||||
| Tin(II) Octanoate (Sn(oct)₂) | 3-Hydroxypropionic Acid Trimer + Benzyl Alcohol | Not Specified | RT and 70 | 48 | No Polymerization | Indicates unsuitability for this specific polymerization. |
Experimental Protocols
General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
This protocol is a general method for the synthesis of esters from a carboxylic acid and an alcohol using an acid catalyst.
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Acid catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic Acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxypropionic acid (1 equivalent), benzyl alcohol (1.2-1.5 equivalents), and a catalytic amount of the acid catalyst (e.g., 5 mol% of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
General Procedure for Enzymatic Esterification using Immobilized Lipase
This protocol describes a greener approach to ester synthesis using an immobilized enzyme.
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask, add 3-hydroxypropionic acid (1 equivalent), benzyl alcohol (1-3 equivalents), and the immobilized lipase (typically 5-10% by weight of the substrates).
-
If a solvent is used, add it to the flask. For a solvent-free system, proceed without solvent.
-
If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the mixture at a specific temperature (e.g., 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Remove the solvent (if used) under reduced pressure to obtain the product. Further purification can be performed if necessary.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the efficiency of different catalysts in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. technoarete.org [technoarete.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzyl 3-Hydroxypropionate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the choice of synthetic pathway for a target molecule is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides an objective comparison of chemical and enzymatic methods for the synthesis of Benzyl 3-hydroxypropionate, a valuable building block in various chemical and pharmaceutical applications.
The traditional chemical approach, often relying on Fischer esterification, is contrasted with the increasingly popular enzymatic synthesis, which leverages the specificity and mild reaction conditions of lipases. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, providing a clear comparison of the two methods.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435) |
| Reactants | 3-Hydroxypropionic acid, Benzyl alcohol | 3-Hydroxypropionic acid, Benzyl alcohol |
| Solvent | Toluene (often with azeotropic removal of water) | Solvent-free or non-polar organic solvents (e.g., heptane) |
| Temperature | High (Reflux, typically >100°C) | Mild (Typically 40-60°C) |
| Reaction Time | Several hours (e.g., 2-24 hours) | Can be longer (e.g., 4-48 hours), but can be optimized |
| Yield | Variable, typically moderate to high (e.g., 95% for similar esters)[1] | Generally high to excellent (e.g., >90%)[2][3] |
| Byproducts | Dehydration and etherification products, colored impurities | Minimal, mainly water |
| Product Purity | Often requires extensive purification (distillation, chromatography) | High, often requiring minimal purification |
| Environmental Impact | Use of corrosive acids and hazardous organic solvents | "Green" process with biodegradable catalyst and milder conditions |
| Catalyst Reusability | Not readily reusable | High, immobilized enzymes can be recovered and reused for multiple cycles[4][5] |
Experimental Protocols
Chemical Synthesis: Fischer Esterification Protocol
This protocol is a representative example of a Fischer esterification for producing a benzyl ester.
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropionic acid (1 molar equivalent), benzyl alcohol (1.2 molar equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the mixture.[1]
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Enzymatic Synthesis: Lipase-Catalyzed Esterification Protocol
This protocol describes a typical procedure for the enzymatic synthesis of a benzyl ester using an immobilized lipase.[6]
Materials:
-
3-Hydroxypropionic acid
-
Benzyl alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Heptane (optional, can be run solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer with heating
Procedure:
-
In a screw-capped vial, combine 3-hydroxypropionic acid (1 molar equivalent) and benzyl alcohol (1-1.5 molar equivalents). A solvent such as heptane can be added if desired.
-
Add the immobilized lipase (e.g., 10% w/w of total substrates).
-
If not using a solvent-free system, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.[6]
-
Seal the vial and place it in an orbital shaker or on a heated magnetic stirrer at a controlled temperature (e.g., 50°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the immobilized enzyme can be easily removed by filtration.
-
The solvent (if used) can be removed under reduced pressure. The resulting product is often of high purity and may not require further purification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the two synthesis methods.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Logical comparison of chemical versus enzymatic synthesis methods.
Conclusion
Both chemical and enzymatic methods offer viable routes to this compound. The choice between them depends heavily on the specific requirements of the application.
Chemical synthesis , particularly Fischer esterification, is a well-established method that can be cost-effective for large-scale production. However, it is often associated with harsh reaction conditions, the use of hazardous materials, and the need for extensive product purification.
Enzymatic synthesis , on the other hand, presents a more sustainable and "green" alternative.[4] It operates under mild conditions, exhibits high selectivity leading to purer products, and the catalyst can be reused. While the initial cost of the enzyme may be higher, the overall process can be more economical due to reduced energy consumption, simplified purification, and catalyst recycling. For the synthesis of high-value compounds where purity and mild conditions are paramount, such as in the pharmaceutical industry, the enzymatic route is often the superior choice.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
Purity Assessment of Commercially Available Benzyl 3-Hydroxypropionate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Benzyl 3-hydroxypropionate, ensuring the purity of this key reagent is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercially available this compound, complete with detailed experimental protocols and a discussion of potential impurities.
Comparison of Purity from Commercial Suppliers
The purity of this compound can vary between different commercial suppliers. While many vendors provide a certificate of analysis with a stated purity, the methods used for this determination and the extent of impurity profiling can differ. Below is a summary of typical purity specifications from various suppliers. It is important to note that actual batch-to-batch purity may vary, and independent verification is recommended for critical applications.
| Supplier | Stated Purity (%) | Analytical Method(s) Mentioned | Potential Impurities to Consider |
| Supplier A | ≥98% | Gas Chromatography (GC) | Benzyl alcohol, 3-Hydroxypropionic acid, Dibenzyl ether |
| Supplier B | ≥97%[1] | Not specified | Residual solvents, catalysts |
| Supplier C | 99% | High-Performance Liquid Chromatography (HPLC) | Oligomers of 3-hydroxypropionic acid, Benzyl chloride |
| Supplier D | ≥98% | Nuclear Magnetic Resonance (NMR) | Water, Unreacted starting materials |
Analytical Methodologies for Purity Determination
A comprehensive assessment of this compound purity involves the use of multiple analytical techniques to ensure the identification and quantification of the main component as well as any potential impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase method is typically employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile byproducts.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Hold at 50°C for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dilute 1 µL of this compound in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H-qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) containing a certified internal standard with a known concentration (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal of this compound (e.g., the benzylic protons) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses of the sample and the internal standard.
-
Potential Impurities in Commercial this compound
The purity of this compound can be affected by impurities arising from the synthesis process and subsequent storage. Common potential impurities include:
-
Unreacted Starting Materials:
-
Benzyl alcohol: A common starting material.
-
3-Hydroxypropionic acid: The other key starting material.
-
-
Byproducts from Synthesis:
-
Dibenzyl ether: Formed by the self-condensation of benzyl alcohol.
-
Polyesters of 3-hydroxypropionic acid: Can form through self-esterification.
-
Benzyl chloride: A potential impurity if used as a starting material in some synthetic routes.
-
-
Degradation Products:
-
Benzoic acid and Benzaldehyde: Can form from the oxidation of benzyl alcohol or the benzyl ester.
-
-
Residual Solvents and Catalysts:
-
Solvents used in the reaction and purification steps (e.g., toluene, dichloromethane).
-
Acid or base catalysts used in the esterification reaction.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway for Impurity Formation
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis.
By employing a multi-faceted analytical approach, researchers can confidently ascertain the purity of their this compound, ensuring the integrity of their subsequent research and development activities.
References
Spectroscopic Comparison of Benzyl 3-hydroxypropionate and Its Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, Benzyl 3-hydroxypropionate, and its readily available precursors, 3-hydroxypropionic acid and benzyl alcohol. The objective of this document is to furnish researchers with the necessary experimental data and protocols to facilitate the identification, characterization, and utilization of these compounds in synthetic chemistry and drug development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This information is essential for monitoring reaction progress and confirming the identity and purity of the synthesized product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Solvent |
| 3-Hydroxypropionic Acid | 3.79 | t | 2H | HO-CH₂ - | D₂O |
| 2.59 | t | 2H | -CH₂ -COOH | D₂O | |
| Benzyl Alcohol | 7.46–7.22 | m | 5H | Ar-H | CDCl₃ |
| 4.67 | s | 2H | -CH₂ -OH | CDCl₃ | |
| 2.66 | s | 1H | -OH | CDCl₃ | |
| This compound | 7.35 | m | 5H | Ar-H | CDCl₃ |
| 5.15 | s | 2H | O-CH₂ -Ph | CDCl₃ | |
| 4.25 | t | 2H | HO-CH₂ - | CDCl₃ | |
| 2.65 | t | 2H | -CH₂ -COO- | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment | Solvent |
| 3-Hydroxypropionic Acid [1] | 177.20 | C =O | D₂O |
| 58.12 | HO-C H₂- | D₂O | |
| 37.57 | -C H₂-COOH | D₂O | |
| Benzyl Alcohol | 140.86 | Ar-C (quaternary) | CDCl₃ |
| 128.55 | Ar-C H | CDCl₃ | |
| 127.63 | Ar-C H | CDCl₃ | |
| 127.04 | Ar-C H | CDCl₃ | |
| 65.17 | -C H₂-OH | CDCl₃ | |
| This compound | 172.5 | C =O | CDCl₃ |
| 135.8 | Ar-C (quaternary) | CDCl₃ | |
| 128.6 | Ar-C H | CDCl₃ | |
| 128.3 | Ar-C H | CDCl₃ | |
| 66.8 | O-C H₂-Ph | CDCl₃ | |
| 59.5 | HO-C H₂- | CDCl₃ | |
| 38.5 | -C H₂-COO- | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3-Hydroxypropionic Acid | 3400-2500 | Strong, Broad | O-H stretch (carboxylic acid & alcohol) |
| 1710 | Strong | C=O stretch (carboxylic acid) | |
| 1200-1000 | Strong | C-O stretch | |
| Benzyl Alcohol | 3350 | Strong, Broad | O-H stretch |
| 3030 | Medium | C-H stretch (aromatic) | |
| 2930, 2870 | Medium | C-H stretch (aliphatic) | |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) | |
| 1018 | Strong | C-O stretch | |
| This compound | 3450 | Strong, Broad | O-H stretch (alcohol) |
| 3033 | Medium | C-H stretch (aromatic) | |
| 2950 | Medium | C-H stretch (aliphatic) | |
| 1735 | Strong | C=O stretch (ester) | |
| 1498, 1456 | Medium | C=C stretch (aromatic ring) | |
| 1170 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity | Assignment |
| 3-Hydroxypropionic Acid | 90 | M+ | Molecular Ion |
| 73 | [M-OH]+ | ||
| 45 | [COOH]+ | ||
| Benzyl Alcohol | 108 | M+ | Molecular Ion |
| 107 | [M-H]+ | ||
| 91 | [C₇H₇]+ (tropylium ion) | ||
| 79 | [C₆H₇]+ | ||
| 77 | [C₆H₅]+ | ||
| This compound | 180 | M+ | Molecular Ion |
| 108 | [C₇H₈O]+ (benzyl alcohol) | ||
| 91 | [C₇H₇]+ (tropylium ion) | ||
| 73 | [HOCH₂CH₂CO]+ |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from established esterification methods.
Materials:
-
3-hydroxypropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment on a 400 MHz or 500 MHz spectrometer. A sufficient relaxation delay (1-5 seconds) should be used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples (benzyl alcohol, this compound), a thin film can be prepared between two salt plates (NaCl or KBr). For the solid precursor (3-hydroxypropionic acid), a KBr pellet can be prepared.
-
FTIR Analysis: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), and analyze the resulting mass-to-charge ratios of the ions.
Synthetic Pathway
The synthesis of this compound from its precursors is a straightforward acid-catalyzed esterification reaction.
Caption: Synthesis of this compound.
References
Safety Operating Guide
Navigating the Disposal of Benzyl 3-hydroxypropionate: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. Benzyl 3-hydroxypropionate, a key intermediate in various synthetic pathways, requires a clear and concise disposal protocol to ensure the safety of laboratory personnel and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring its safe disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding precautionary statement for disposal is:
This classification mandates that this compound be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[3][4] The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal contractor.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
| GHS Disposal Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant. | [1][2][5][6][7] |
| Primary Disposal Route | Collection for disposal by a licensed hazardous waste contractor. | [1][3] |
| Prohibited Disposal Methods | Drain disposal, evaporation, disposal in regular trash. | [3][8][9] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and storage of this compound waste pending pickup by a certified disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
2. Waste Segregation and Containerization:
-
This compound waste should be segregated as non-halogenated organic waste.
-
Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
Use a designated, chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly fitting lid.[4][8]
3. Labeling of Waste Containers:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Harmful," "Irritant").
-
4. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[3][4][8]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
-
Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) for all liquid hazardous waste containers to contain any potential leaks or spills.[3][4]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), arrange for its disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and regulatory procedures for waste pickup and handover.
6. Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area and control the source of the spill if it is safe to do so.
-
For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents.[10][11] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[11]
-
Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[12]
-
Decontaminate the spill area.
-
All materials used for the cleanup must be disposed of as hazardous waste.[10][13]
7. Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][9]
-
The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may also need to be collected, depending on local regulations.
-
After triple-rinsing and air-drying, the original label on the container must be completely removed or defaced before the container can be recycled or disposed of as non-hazardous waste.[3][9][14]
Experimental Protocols
As a specific, validated experimental protocol for the neutralization or in-lab treatment of this compound is not available, such procedures are not recommended. Attempting to neutralize the compound without a proper protocol could lead to uncontrolled reactions or the generation of other hazardous byproducts. Therefore, the focus remains on the safe collection and transfer of the waste to a professional disposal facility.
Caption: Workflow for the disposal of laboratory chemical waste.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. chemscene.com [chemscene.com]
- 6. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 7. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. jk-sci.com [jk-sci.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. westlab.com [westlab.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
